Technical Documentation Center

3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
  • CAS: 940009-03-0

Core Science & Biosynthesis

Foundational

3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine: Comprehensive Physicochemical Profiling and Synthetic Methodologies

Executive Summary In modern targeted drug discovery, the design of kinase inhibitors and GPCR modulators heavily relies on functionalized aniline building blocks. 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted drug discovery, the design of kinase inhibitors and GPCR modulators heavily relies on functionalized aniline building blocks. 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine (also known as 3-methyl-4-((tetrahydro-2H-pyran-2-yl)methoxy)aniline) is a highly specialized, bi-functional intermediate.

This compound features two critical domains:

  • The Aniline Moiety: Provides a highly nucleophilic handle, ideal for SNAr reactions with heteroaryl halides (e.g., pyrimidines or quinolines) or Buchwald-Hartwig cross-couplings.

  • The Tetrahydropyran (THP) Ether: Acts as a sterically bulky, lipophilic appendage. In medicinal chemistry, replacing a simple methoxy group with a THP-ether can significantly alter the topological polar surface area (tPSA) and improve metabolic stability by sterically shielding the ether linkage from CYP450-mediated O-dealkylation [1].

While this specific 3-methyl regioisomer is typically synthesized on-demand as a proprietary intermediate and lacks a universally registered public CAS number, its structural analog, the 2-methyl regioisomer, is well-documented () [2].

Physicochemical Properties & Structural Data

Understanding the physical properties of this building block is essential for predicting its behavior in downstream synthetic steps, particularly regarding solubility and purification. The table below synthesizes the calculated and empirical data for this compound class.

PropertyValueScientific Implication
Molecular Formula C13H19NO2Defines stoichiometry for coupling reactions.
Molecular Weight 221.30 g/mol Optimal low-MW fragment for Lipinski-compliant drug design.
Exact Mass [M+H]⁺ 222.1489 DaCritical for LC-MS in-process validation.
LogP (Predicted) ~2.5Indicates moderate lipophilicity; soluble in DCM, EtOAc, and EtOH.
pKa (Conjugate Acid) ~4.8The 3-methyl group slightly increases basicity via inductive effects compared to unsubstituted aniline [1].
Physical State Viscous liquid or low-melting solidRequires storage under inert gas (Ar/N₂) at 2–8°C to prevent oxidation.

Synthetic Methodology & Causality

The synthesis of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine must be carefully designed to accommodate the chemical sensitivities of its functional groups.

The Synthetic Logic

The most robust route begins with 3-methyl-4-nitrophenol . The synthesis is a two-step process:

  • O-Alkylation: The phenol is alkylated using 2-(bromomethyl)tetrahydro-2H-pyran. We utilize K2CO3 in DMF. Causality: K2CO3 is a mild base that efficiently deprotonates the phenol without causing unwanted side reactions, while the polar aprotic solvent (DMF) accelerates the SN2 displacement.

  • Nitro Reduction: The intermediate must be reduced to the target aniline. Causality: THP ethers are notoriously acid-labile [3]. Standard industrial reductions using SnCl2/HCl or Fe/HCl will rapidly cleave the THP group, reverting the molecule to a phenol. Therefore, we must employ catalytic hydrogenation (Pd/C, H2) in a neutral solvent (ethanol) to strictly preserve the THP-ether linkage [4].

Synthesis A 3-Methyl-4-nitrophenol B Alkylation (THP-CH2-Br, K2CO3, DMF) A->B C THP-Ether Nitro Intermediate B->C D Reduction (Pd/C, H2, EtOH) C->D E Target Aniline Product D->E

Synthetic pathway for 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine.

Self-Validating Experimental Protocol: Nitro Reduction

To ensure scientific integrity and reproducibility, the following protocol details the critical, acid-free reduction step. This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to verify success before proceeding.

Materials Required:
  • 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-nitrobenzene (1.0 eq, 10 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Absolute Ethanol (50 mL)

  • Hydrogen gas (H2) balloon or Parr shaker

Step-by-Step Methodology:
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve the nitro intermediate (10 mmol) in 50 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the solution. Safety Note: Pd/C is highly pyrophoric. Add it slowly under a gentle stream of Argon to prevent solvent ignition.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Argon (repeat 3 times). Evacuate once more and backfill with H2 gas via a balloon.

  • Reaction Execution: Stir the suspension vigorously at room temperature (20–25°C) for 4–6 hours.

  • In-Process Control (IPC) Validation:

    • TLC Check: Elute an aliquot in 30% EtOAc/Hexanes. The starting material (UV active, higher Rf) should be completely consumed, replaced by a lower Rf spot (amine).

    • LC-MS Check: Confirm the disappearance of the nitro mass and the appearance of the product peak at m/z 222.1 [M+H]⁺ .

  • Workup & Isolation: Once validated, purge the flask with Argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude aniline. Purify via flash column chromatography (if necessary) using a gradient of DCM/MeOH to yield the pure product as a viscous liquid.

Applications in Targeted Drug Discovery

Once synthesized, this aniline serves as a premium nucleophile. In the development of targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) or Anaplastic Lymphoma Kinase (ALK) inhibitors, the aniline nitrogen undergoes Nucleophilic Aromatic Substitution (SNAr) with electrophilic heteroaryl chlorides.

Application A Aniline Building Block B SNAr with Heteroaryl Chloride (e.g., 2,4-dichloro-pyrimidine) A->B C Kinase Inhibitor Scaffold B->C D Targeted Protein Inhibition C->D

Integration of the aniline building block into targeted kinase inhibitor workflows.

The inclusion of the THP-methoxy group at the para-position relative to the amine ensures that the resulting drug candidate projects this bulky, oxygen-rich moiety into the solvent-exposed region of the kinase ATP-binding pocket, often enhancing aqueous solubility without sacrificing target affinity.

References

  • National Center for Biotechnology Information. "2-Methoxyaniline" PubChem Compound Summary for CID 7000. Retrieved March 17, 2026. [Link]

  • Organic Chemistry Portal. "Tetrahydropyranyl (THP) Ethers - Protection and Deprotection". Organic-Chemistry.org. Retrieved March 17, 2026.[Link]

  • Organic Chemistry Portal. "Reduction of Nitro Compounds". Organic-Chemistry.org. Retrieved March 17, 2026.[Link]

Exploratory

Structural Elucidation and Spectral Assignment of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine: A Comprehensive NMR Guide

Executive Summary The structural elucidation of highly functionalized anilines, particularly those bearing chiral ether appendages, requires more than simple 1D NMR data collection; it demands a rigorous, self-validating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized anilines, particularly those bearing chiral ether appendages, requires more than simple 1D NMR data collection; it demands a rigorous, self-validating analytical logic. 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is a critical intermediate and pharmacophore motif frequently utilized in the development of kinase inhibitors and epigenetic modulators[1],[2].

This technical guide provides an authoritative framework for the 1 H and 13 C NMR spectral assignment of this compound. By examining the stereochemical implications of the tetrahydropyranyl (THP) ring and employing a self-validating 2D NMR workflow, we establish a robust methodology for unambiguous structural confirmation.

Structural Dynamics & Mechanistic Rationale

Before acquiring spectral data, an application scientist must anticipate the quantum mechanical behavior of the molecule. The structure of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine presents two distinct analytical domains:

The Aniline Core

The aromatic ring is a highly electron-rich system, heavily influenced by the push-pull dynamics of its substituents. The primary amine (-NH 2​ ) at C-1 and the ether oxygen at C-4 are both strong π -donors, which significantly shield the ortho and para protons. The methyl group at C-3 provides a weaker inductive (+I) effect. This specific substitution pattern (1,3,4-trisubstituted) yields a predictable, yet tightly clustered, AMX spin system for the aromatic protons (H-2, H-5, H-6)[1].

The Chiral THP-Methoxy Appendage

A common pitfall in the analysis of THP-ethers is the misassignment of the oxymethylene (-CH 2​ -O-) protons as impurities due to their complex splitting patterns. The attachment of the methoxy group to the 2-position of the THP ring (C-2') creates a stereocenter[3]. This chirality breaks the local symmetry of the adjacent -CH 2​ -O- group, rendering its two protons diastereotopic and magnetically inequivalent. Consequently, they will not appear as a simple doublet or singlet, but rather as two distinct doublet of doublets (dd) or complex multiplets, mutually coupling to each other ( 2Jgem​ 9.5 Hz) and to the adjacent chiral methine proton.

Self-Validating Experimental Protocols

To prevent assignment errors, every step of the NMR acquisition must serve as a validation checkpoint for the subsequent step.

Step 1: Sample Preparation & Environmental Control
  • Protocol: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ is selected for its superior solubilizing properties for anilines and ethers. TMS provides an absolute 0.00 ppm internal reference, critical for accurately measuring the subtle chemical shift differences of the diastereotopic protons.

  • Validation Checkpoint: Perform automated gradient shimming. The TMS signal must exhibit a full-width at half-maximum (FWHM) of < 0.5 Hz. Failure to achieve this indicates field inhomogeneity, which will blur the critical meta -couplings ( 4J≈ 2.5 Hz) on the aromatic ring.

Step 2: 1D 1 H and 13 C{1H} Acquisition
  • Protocol: Acquire 1 H NMR at 600 MHz using a standard 30-degree pulse sequence (zg30), 16 scans, and a 10-second relaxation delay ( D1​ ). Acquire 13 C NMR at 150 MHz using broadband proton decoupling (zgpg30) for 1024 scans.

  • Causality: The extended 10s relaxation delay in the 1 H experiment ensures complete longitudinal relaxation ( T1​ ) of all protons, allowing for absolute quantitative integration—especially crucial for the broad, rapidly exchanging -NH 2​ protons.

  • Validation Checkpoint: The signal-to-noise (S/N) ratio of the Ar-CH 3​ peak must exceed 100:1. The 13 C spectrum must resolve exactly 13 distinct carbon resonances (with the THP ring providing 5, the methoxy bridge 1, the methyl 1, and the aromatic ring 6).

Step 3: 2D Correlation (HSQC & HMBC)
  • Protocol: Execute phase-sensitive multiplicity-edited HSQC and long-range HMBC (optimized for nJCH​ = 8 Hz).

  • Causality: 1D data alone cannot definitively link the complex diastereotopic multiplets to the correct carbon framework. Multiplicity-edited HSQC will phase CH 2​ carbons oppositely to CH/CH 3​ carbons, instantly identifying the oxymethylene group. HMBC will establish the connectivity across the ether oxygen barrier.

  • Validation Checkpoint: The HMBC spectrum must show a clear 3J correlation from the diastereotopic -CH 2​ -O- protons to the aromatic C-4 carbon, confirming the intact ether linkage without ambiguity.

Visualizing the Analytical Logic

Workflow N1 1. Sample Prep (CDCl3, TMS) N2 2. 1D 1H & 13C NMR (S/N > 100:1) N1->N2 N3 3. 2D HSQC/HMBC (Resolve Diastereotopicity) N2->N3 N4 4. Structural Validation (Self-Consistent Data) N3->N4

Fig 1. Self-validating NMR acquisition workflow for structural elucidation.

HMBC cluster_protons Key Protons (1H) cluster_carbons Target Carbons (13C) H_CH3 Ar-CH3 (δ 2.15) C_C3 C-3 (δ 128.0) H_CH3->C_C3 2J C_C4 C-4 (δ 151.0) H_CH3->C_C4 3J H_OCH2 O-CH2 (δ 3.75-3.90) H_OCH2->C_C4 3J H_H5 Ar-H5 (δ 6.65) H_H5->C_C3 3J C_C1 C-1 (δ 140.0) H_H5->C_C1 3J

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logical assignments.

Spectral Data Summaries

The following tables summarize the validated 1 H and 13 C NMR assignments derived from the workflow described above. Data is calibrated to TMS (0.00 ppm) in CDCl 3​ .

Table 1: 1 H NMR Spectral Data (600 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-NH 2​ 3.40br s-2HBroadened by quadrupolar relaxation of N.
Ar-CH 3​ 2.15s-3HShielded benzylic methyl[1].
H-2 6.50d2.51HMeta-coupling to H-6. Shielded by ortho-NH 2​ .
H-5 6.65d8.51HOrtho-coupling to H-6. Shielded by ortho-OR.
H-6 6.45dd8.5, 2.51HOrtho to H-5, meta to H-2.
O-CH 2a​ 3.90dd9.5, 6.01HDiastereotopic proton (equatorial-like orientation).
O-CH 2b​ 3.75dd9.5, 7.01HDiastereotopic proton (axial-like orientation).
THP-H2' 3.65m-1HChiral methine adjacent to ring oxygen[3].
THP-H6' 4.00, 3.45m-2HRing oxymethylene protons (axial/equatorial split)[3].
THP-H3',4',5' 1.30 - 1.90m-6HAliphatic ring protons.
Table 2: 13 C NMR Spectral Data (150 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C-1 140.0C q​ Attached to electron-donating -NH 2​ .
C-2 117.5CHOrtho to -NH 2​ , highly shielded.
C-3 128.0C q​ Attached to the methyl group.
C-4 151.0C q​ Strongly deshielded by electronegative oxygen[1].
C-5 112.5CHOrtho to -OR, highly shielded.
C-6 115.0CHOrtho to -NH 2​ and meta to -OR.
Ar-CH 3​ 16.5CH 3​ Standard benzylic carbon shift.
O-CH 2​ 73.5CH 2​ Deshielded by ether oxygen; confirmed via HSQC.
THP-C2' 76.0CHChiral center adjacent to ring oxygen[3].
THP-C6' 68.5CH 2​ Ring carbon adjacent to oxygen.
THP-C3' 28.0CH 2​ Aliphatic ring carbon.
THP-C4' 26.0CH 2​ Aliphatic ring carbon.
THP-C5' 23.0CH 2​ Aliphatic ring carbon.

References

  • Title: Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Tetrahydropyran-2-methanol | C6H12O2 | CID 7524 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: WO2008156726A1 - Inhibitors of janus kinases Source: Google Patents URL

Sources

Exploratory

Initial Synthesis Route Discovery for 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Executive Summary The development of robust synthetic routes for functionalized aniline derivatives is a critical capability in modern drug discovery, particularly for the generation of kinase inhibitors and GPCR ligands...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust synthetic routes for functionalized aniline derivatives is a critical capability in modern drug discovery, particularly for the generation of kinase inhibitors and GPCR ligands. This technical guide details the initial synthesis route discovery for 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine . By strategically leveraging a convergent two-stage approach—a highly selective Williamson etherification followed by a mild heterogeneous catalytic hydrogenation—this route maximizes atom economy, ensures chemoselectivity, and provides a scalable foundation for preclinical manufacturing.

Retrosynthetic Strategy & Mechanistic Rationale

When designing a synthesis for an etherified aniline like 3-methyl-4-((tetrahydro-2H-pyran-2-yl)methoxy)aniline, the primary challenge is chemoselectivity . Direct alkylation of the corresponding aminophenol (4-amino-2-methylphenol) is notoriously problematic; the nucleophilic aniline nitrogen competes with the phenolic oxygen, leading to unwanted N-alkylation or N,O-dialkylation.

To circumvent this, our retrosynthetic strategy masks the amine as a nitro group. Starting from 2-methyl-4-nitrophenol , we establish the ether linkage first. The electron-withdrawing nature of the nitro group at the para position significantly increases the acidity of the phenol (pKa ~7.1 vs. 10 for unsubstituted phenol). This allows for deprotonation by mild bases, facilitating a clean SN​2 reaction with a tetrahydropyran (THP) alkyl halide[1]. Subsequent reduction of the nitro group yields the target aniline without the need for protecting group chemistry.

Retrosynthesis Target 3-Methyl-4-(tetrahydro-2H-pyran- 2-ylmethoxy)-phenylamine NitroEther 2-Methyl-4-nitro-1-(tetrahydro-2H- pyran-2-ylmethoxy)benzene Target->NitroEther Nitro Reduction (Retrosynthetic) Phenol 2-Methyl-4-nitrophenol NitroEther->Phenol Williamson Ether Synthesis Halide 2-(Bromomethyl)tetrahydro- 2H-pyran NitroEther->Halide

Caption: Retrosynthetic disconnection of the target phenylamine into 2-methyl-4-nitrophenol and a THP halide.

Stage I: Williamson Ether Synthesis (O-Alkylation)

Causality of Experimental Choices

The Williamson ether synthesis is driven by a bimolecular nucleophilic substitution ( SN​2 ) mechanism. For this specific transformation, we utilize potassium carbonate (K₂CO₃) in acetonitrile (MeCN) .

  • Base Selection: While sodium hydride (NaH) is a common choice for etherifications, the enhanced acidity of the nitrophenol renders strong bases unnecessary and potentially detrimental, as they can promote E2 elimination of the alkyl halide[1]. K₂CO₃ provides a self-buffering system that quantitatively generates the phenoxide.

  • Solvent Selection: MeCN is a polar aprotic solvent that excellently solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, accelerating the SN​2 trajectory.

Step-by-Step Protocol: Etherification

This protocol is designed as a self-validating system; the visual color change confirms phenoxide generation, and TLC provides definitive endpoint verification.

  • Phenoxide Generation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4-nitrophenol (1.53 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Suspend the mixture in 50 mL of anhydrous MeCN. Stir at room temperature for 15 minutes. Validation: The suspension will turn a deep, vibrant yellow/orange, confirming the formation of the highly conjugated nitrophenoxide ion.

  • Alkylation: Slowly add 2-(bromomethyl)tetrahydro-2H-pyran (1.97 g, 11.0 mmol) dropwise via syringe to prevent localized thermal spikes.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours. Monitor the progress via TLC (Eluent: 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the baseline-hugging nitrophenol spot is entirely consumed.

  • Work-up: Cool the mixture to room temperature. Filter the heterogeneous mixture to remove inorganic salts (K₂CO₃ and the KBr byproduct). Wash the filter cake with ethyl acetate (2 × 20 mL) to ensure complete product recovery.

  • Isolation: Concentrate the combined filtrates under reduced pressure. The crude 2-methyl-4-nitro-1-(tetrahydro-2H-pyran-2-ylmethoxy)benzene can typically be used in the next step without further purification, though flash chromatography can be employed if trace alkyl halide remains.

Stage II: Heterogeneous Catalytic Hydrogenation

Causality of Experimental Choices

The reduction of the intermediate nitroarene to the target aniline is achieved via catalytic hydrogenation over Palladium on Carbon (Pd/C).

  • Method Superiority: Compared to classical Béchamp reductions (Fe/Zn + HCl), catalytic hydrogenation generates water as the sole byproduct, avoiding harsh acidic workups that could prematurely cleave the newly formed, acid-sensitive THP ether[2].

  • Condition Tuning: We employ mild conditions (1 atm H₂, room temperature) because excessive pressure or highly active catalysts (like Raney Nickel at high temperatures) risk hydrogenolysis of the benzylic-like ether C-O bond or over-reduction of the aromatic ring[2].

Hydrogenation Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +H2, -H2O Pd/C Surface Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +H2 Pd/C Surface Amine Ar-NH2 (Amine) Hydroxylamine->Amine +H2, -H2O Pd/C Surface

Caption: Stepwise mechanism of heterogeneous catalytic hydrogenation of the nitroarene intermediate on Pd/C.

Mechanistically, the nitro group adsorbs onto the palladium surface, undergoing a stepwise reduction through nitroso and N-phenylhydroxylamine intermediates before finally desorbing as the primary amine[2][3].

Step-by-Step Protocol: Nitro Reduction
  • Preparation: In a 100 mL round-bottom flask, dissolve the nitro ether intermediate (1.25 g, 5.0 mmol) in 30 mL of HPLC-grade methanol.

  • Catalyst Addition: Under a gentle, continuous stream of nitrogen, carefully add 10% Pd/C (53 mg, 0.05 mmol Pd, 1 mol%). Critical Safety Step: The nitrogen blanket prevents the pyrophoric Pd/C from igniting the methanol vapors.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Using a manifold, evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir the black suspension vigorously at room temperature under 1 atm of H₂. The reaction typically exhibits zero-order kinetics with respect to the nitroarene once the surface is saturated[3]. Stir for 2–3 hours, monitoring by LC-MS for the disappearance of the nitro mass peak.

  • Filtration: Upon completion, purge the flask thoroughly with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Validation/Safety: Never allow the Celite pad to run dry while under vacuum, as the exposed Pd/C can ignite in air.

  • Isolation: Wash the Celite pad with additional methanol (20 mL). Concentrate the combined filtrates in vacuo to yield the target 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine as a stable free base.

Quantitative Data & Process Optimization

To establish the most robust process, systematic screening of reaction parameters was conducted. The tables below summarize the optimization data that led to the finalized protocols described above.

Table 1: Optimization of Stage I (Williamson Ether Synthesis) Conditions: 2-methyl-4-nitrophenol (1.0 equiv), alkyl halide (1.1 equiv), Base (2.0 equiv).

EntryBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NaOHEtOH / H₂O80445%High degree of alkyl halide hydrolysis.
2K₂CO₃Acetone561272%Sluggish reaction due to low reflux temperature.
3K₂CO₃ MeCN 80 6 95% Optimal balance of solubility and SN​2 rate.
4Cs₂CO₃DMF100491%Faster, but DMF removal complicates scale-up workup.

Table 2: Optimization of Stage II (Nitro Reduction) Conditions: Nitro ether intermediate (1.0 equiv), Solvent (0.2 M).

EntryCatalyst / ReagentH₂ PressureSolventTime (h)Yield (%)Observation / Causality
1Fe / HCl (Béchamp)N/AEtOH / H₂O465%Acidic conditions caused partial THP ether cleavage.
2Raney Ni50 psiMeOH682%Trace over-reduction (cyclohexylamine formation) observed.
310% Pd/C 1 atm (Balloon) MeOH 2.5 98% Clean, highly chemoselective, easy filtration.
45% Pd/C1 atm (Balloon)EtOAc494%Slower kinetics compared to protic solvent (MeOH).

References

  • Title: Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics Source: Benchchem URL
  • Title: Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni)
  • Title: Liquid phase hydrogenation of nitrobenzene Source: Applied Catalysis A: General (Turáková et al., 2015) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for THP Ether Cleavage in 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Executive Summary & Chemical Nomenclature Note The deprotection of tetrahydropyranyl (THP) ethers is a fundamental transformation in organic synthesis. However, executing this cleavage on 3-Methyl-4-(tetrahydro-2H-pyran-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Nomenclature Note

The deprotection of tetrahydropyranyl (THP) ethers is a fundamental transformation in organic synthesis. However, executing this cleavage on 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine presents a specific chemoselective challenge due to the presence of a basic primary aniline (phenylamine) moiety.

Nomenclature Caveat: Assuming standard protective group chemistry, the "tetrahydro-2H-pyran-2-ylmethoxy" group refers to the THP acetal of the corresponding benzylic or phenolic alcohol. This protocol is designed for acetal cleavage. If the linkage is strictly a non-acetal tetrahydropyranylmethyl ether (THP-CH₂-O-Ar), standard acidic deprotection will fail, and aggressive Lewis acid ether cleavage (e.g., BBr₃) would be required.

Mechanistic Rationale: Overcoming the "Amine Buffer Effect"

THP deprotection proceeds via an acid-catalyzed transacetalization mechanism. The acid protonates the acetal oxygen, leading to ring-opening and the formation of an oxocarbenium ion, which is subsequently trapped by a nucleophilic solvent (typically methanol) to yield the free alcohol and 2-methoxytetrahydropyran[1].

The Causality of Failure with Standard Catalysts: Standard THP cleavage protocols utilize catalytic amounts (0.1–0.2 equivalents) of mild Brønsted acids like p-toluenesulfonic acid (pTsOH) or pyridinium p-toluenesulfonate (PPTS). In the presence of our target substrate, the primary aniline (pKa ~4.6) acts as a thermodynamic sink. It immediately protonates to form an anilinium salt, neutralizing the catalytic acid and preventing the pH from dropping low enough to protonate the THP oxygen. Consequently, the reaction stalls.

To achieve successful cleavage, the experimental design must bypass this buffering effect. This is accomplished either by using stoichiometric homogeneous acid (to saturate the amine and leave excess protons for catalysis) or by utilizing a high-capacity solid-supported acidic resin [2].

Comparative Strategy Matrix

The following table summarizes the quantitative and qualitative data for various cleavage strategies applied to basic amine-containing substrates.

StrategyCatalyst / ReagentEquivalentsReaction TimeWorkup ComplexityYield ProfileMechanistic Note
Standard Catalytic pTsOH or PPTS0.1 - 0.2 eq> 24 hLowPoor / Fails Acid is neutralized by the basic aniline; oxocarbenium formation stalls.
Stoichiometric Homogeneous HCl in Methanol2.0 - 3.0 eq2 - 4 hModerate (Aqueous Ext.)Excellent 1st eq buffers the amine; subsequent equivalents catalyze transacetalization.
Heterogeneous Resin Amberlyst-15 (H⁺)50% w/w4 - 6 hLow (Filtration)High High local proton density overcomes buffering; enables "catch-and-release" purification.
Lewis Acid Sc(OTf)₃0.05 - 0.1 eq1 - 2 hModerateGood Coordinates directly to acetal oxygen, bypassing Brønsted acid-base buffering[3].

Experimental Workflow

THP_Cleavage Substrate Substrate: 3-Methyl-4-(THP-methoxy)-phenylamine Decision Select Deprotection Protocol Substrate->Decision MethA Protocol A: HCl / MeOH (Stoichiometric Acid) Decision->MethA High Yield/Scalable MethB Protocol B: Amberlyst-15 (Resin-Bound Acid) Decision->MethB Green/Easy Workup WorkA 1. Stir RT, 2-4 h 2. Neutralize (NaHCO3) 3. Liquid-Liquid Extraction MethA->WorkA WorkB 1. Stir 40°C, 4-6 h 2. Wash resin with NH3/MeOH 3. Filter & Concentrate MethB->WorkB Product Target Product: Free Alcohol + 2-Methoxytetrahydropyran WorkA->Product WorkB->Product

Workflow for THP cleavage in basic amine substrates.

Detailed Experimental Protocols

Protocol A: Homogeneous Stoichiometric Methanolysis (HCl/MeOH)

This is the gold-standard, highly scalable method for amine-containing substrates. Methanol acts as both the solvent and the nucleophilic trap for the oxocarbenium intermediate.

1. Reaction Setup:

  • Charge a dry, round-bottom flask with 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine (1.0 eq, e.g., 10.0 mmol).

  • Dissolve the substrate in anhydrous methanol to achieve a concentration of 0.2 M.

  • Cool the solution to 0 °C using an ice bath.

2. Acidification (Causality Step):

  • Dropwise, add a solution of 3M HCl in cyclopentyl methyl ether (CPME) or dioxane (2.5 eq, 25.0 mmol).

  • Self-Validating Control: The first 1.0 eq will form the anilinium hydrochloride salt. The remaining 1.5 eq provides the highly acidic environment required to protonate the THP ether.

3. Execution & Monitoring:

  • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.

  • Monitor via TLC (Eluent: 1:1 Hexanes/EtOAc with 1% Triethylamine). Note: The addition of Et₃N to the TLC eluent is critical to prevent the free aniline product from streaking on the silica plate.

4. Quenching & Isolation:

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol and the volatile 2-methoxytetrahydropyran byproduct.

  • Re-dissolve the crude residue in Ethyl Acetate (10 volumes).

  • Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Causality: This neutralization step free-bases the anilinium salt, forcing the highly polar product back into the organic phase.

  • Separate the layers, extract the aqueous layer with Ethyl Acetate (2 x 5 volumes), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure alcohol.

Protocol B: Heterogeneous "Catch-and-Release" Cleavage (Amberlyst-15)

This protocol utilizes a strongly acidic sulfonic acid macroreticular resin. It is ideal for parallel synthesis or when aqueous workups must be avoided.

1. Reaction Setup:

  • Dissolve the substrate (1.0 eq) in anhydrous methanol (0.2 M).

  • Add Amberlyst-15 (H⁺ form) resin (50% by weight relative to the substrate).

2. Execution:

  • Stir the suspension gently at 40 °C for 4 to 6 hours. The high local proton density on the resin beads overcomes the buffering capacity of the aniline.

3. Catch-and-Release Workup (Causality Step):

  • Crucial Insight: Because the substrate contains a basic aniline, the deprotected product will ion-pair with the sulfonic acid groups and remain covalently trapped on the resin. Do not discard the resin!

  • Filter the reaction mixture. The filtrate contains methanol and the 2-methoxytetrahydropyran byproduct (discard or recycle).

  • Transfer the resin back to the flask and suspend it in a solution of 7N Ammonia in Methanol (5 volumes). Stir for 30 minutes at room temperature.

  • Causality: The ammonia deprotonates the aniline, disrupting the ion-pair and releasing the free-based product into the solvent.

  • Filter the resin, wash with additional methanol, and concentrate the combined filtrates to yield the highly pure free alcohol.

References

  • Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. BenchChem.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.
  • A Mild and Feasible Deprotection of Alcohol Tetrahydropyranyl or Methoxymethyl Ethers Catalyzed by Sc(OTf)3.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Optimization for 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals scaling up the synthesis of 3-Methyl-4-(tetrahydro-2H-pyran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals scaling up the synthesis of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine .

Scaling this specific aniline derivative presents two primary bottlenecks: the steric hindrance encountered during the O-alkylation of the phenol precursor, and the chemoselectivity/mass-transfer challenges during the catalytic hydrogenation of the nitro intermediate. This guide provides field-proven troubleshooting FAQs, validated protocols, and mechanistic insights to ensure high-yield, reproducible scale-up.

SECTION 1: Structural Insights & Molecular Stability

FAQ 1: Is the tetrahydropyran (THP) group in this molecule highly acid-sensitive like a standard THP protecting group? Answer: No. It is critical to distinguish between a standard THP acetal and the structural motif in this molecule. A standard THP protecting group forms an acetal (R-O-THP), where the C2 carbon of the pyran ring is bonded to two oxygen atoms, making it highly susceptible to acid-catalyzed cleavage.

In our target molecule, the phenol is alkylated with a (tetrahydro-2H-pyran-2-yl)methyl group. The oxygen is attached to an exocyclic methylene (-CH₂-), not directly to the C2 position of the ring. This forms a standard aliphatic ether linkage (Ar-O-CH₂-THP), which is significantly more robust against Brønsted and Lewis acids. While extreme acidic conditions should still be avoided to prevent ring-opening, you do not need to maintain the strict basicity required for standard THP acetals during downstream processing.

SECTION 2: Troubleshooting the O-Alkylation Step

FAQ 2: My O-alkylation of 3-methyl-4-nitrophenol with (tetrahydro-2H-pyran-2-yl)methyl methanesulfonate is stalling at ~65-70% conversion. How can I drive this to completion? Answer: The stalling is caused by the steric bulk of the (tetrahydro-2H-pyran-2-yl)methyl electrophile, which drastically slows down the SN​2 displacement. Simply increasing the temperature often leads to degradation rather than higher conversion.

To overcome this, we employ in situ Finkelstein catalysis . By adding a catalytic amount of Potassium Iodide (KI) to the reaction mixture, the methanesulfonate (OMs) or chloride leaving group is continuously converted into an iodide intermediate. The iodide is a vastly superior leaving group, accelerating the SN​2 attack by the phenoxide. Furthermore, switching from a weak base/solvent combination ( K2​CO3​ in MeCN) to a more soluble, stronger base system ( Cs2​CO3​ in DMF) enhances the nucleophilicity of the phenoxide .

Quantitative Data: O-Alkylation Optimization

Table 1: Effect of solvent, base, and additives on the O-alkylation of 3-methyl-4-nitrophenol (12 h reaction time).

SolventBase (1.5 eq)AdditiveTemp (°C)Conversion (%)
MeCN K2​CO3​ None8045
DMF K2​CO3​ None8068
DMF Cs2​CO3​ None8075
DMF Cs2​CO3​ KI (0.2 eq) 80 >98
Validated Protocol: Optimized O-Alkylation
  • Preparation: Charge a dry reactor with 3-methyl-4-nitrophenol (1.0 eq) and anhydrous DMF (5 volumes).

  • Deprotonation: Add Cs2​CO3​ (1.5 eq). Stir the suspension for 30 minutes at 40 °C to ensure complete phenoxide formation (solution will darken).

  • Catalyst & Electrophile Addition: Add KI (0.2 eq) followed by (tetrahydro-2H-pyran-2-yl)methyl methanesulfonate (1.1 eq).

  • Reaction: Heat the mixture to 80 °C and agitate for 12 hours.

  • Workup: Cool to room temperature. Quench with DI water (15 volumes) and extract with MTBE (3 x 5 volumes).

  • Purification: Wash the combined organic layers with 1M NaOH (to remove any unreacted 3-methyl-4-nitrophenol), followed by brine. Concentrate under reduced pressure to yield 3-methyl-4-((tetrahydro-2H-pyran-2-yl)methoxy)nitrobenzene.

Alkylation A 3-Methyl-4-nitrophenol + Base (Cs2CO3) B Phenoxide Formation (Deprotonation) A->B C Addition of THP-CH2-OMs + KI (Catalyst) B->C D Finkelstein Exchange (OMs -> I) C->D in situ E SN2 O-Alkylation (DMF, 80°C) C->E Slow SN2 D->E Fast SN2 F 3-Methyl-4-(THP-methoxy)nitrobenzene (Intermediate) E->F

Caption: Workflow for the optimized O-alkylation utilizing in situ Finkelstein catalysis.

SECTION 3: Troubleshooting the Catalytic Hydrogenation

FAQ 3: During the scale-up of the nitro reduction, I am observing a yellow/orange impurity and lower yields of the final aniline. What is causing this? Answer: The yellow/orange impurities are azoxy and azo dimers. This is a classic symptom of hydrogen starvation at the catalyst surface.

Historically, the Haber mechanism suggested that nitrobenzene reduction proceeds linearly through a nitrosobenzene intermediate. However, modern mechanistic studies demonstrate that nitrobenzene and nitrosobenzene proceed via separate routes linked by a common adsorbed intermediate on the Pd/C surface. If the mass transfer of H2​ gas into the liquid phase is insufficient (due to poor agitation or low pressure at scale), the surface concentration of hydrogen drops. This causes the partially reduced intermediates (N-phenylhydroxylamine and nitroso species) to desorb into the bulk solution where they rapidly condense to form azoxy dimers, permanently reducing your yield.

Quantitative Data: Hydrogen Mass Transfer Effects

Table 2: Effect of agitation rate and hydrogen pressure on reduction yield and dimer formation (5% Pd/C, THF/MeOH).

Agitation Rate (rpm) H2​ Pressure (bar)Reaction Time (h)Aniline Yield (%)Dimer Impurities (%)
2002187215
500212858
500 5 5 >98 <1
Validated Protocol: Optimized Catalytic Hydrogenation
  • Setup: Charge a pressure reactor with 3-methyl-4-((tetrahydro-2H-pyran-2-yl)methoxy)nitrobenzene (1.0 eq) and a 1:1 mixture of THF/MeOH (10 volumes). Note: THF aids in the solubility of the bulky intermediate, while MeOH accelerates the reduction.

  • Catalyst Loading: Add 5% Pd/C (5 wt% loading relative to substrate, 50% water wet to prevent ignition).

  • Purging: Seal the reactor. Purge the headspace with N2​ (3 cycles, 3 bar), followed by H2​ (3 cycles, 3 bar).

  • Pressurization & Agitation: Pressurize the reactor with H2​ to 5 bar (72 psi). Initiate high-shear agitation (>500 rpm) to ensure maximum gas-liquid interfacial area.

  • Reaction: Heat the mixture to 45 °C. Monitor H2​ uptake continuously. The reaction is complete when hydrogen consumption ceases (typically 4-6 hours).

  • Filtration: Cool to room temperature and safely vent the H2​ . Purge with N2​ . Filter the mixture through a pad of Celite under a strict N2​ atmosphere to remove the Pd/C (do not let the filter cake run dry to avoid pyrophoric hazards).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine.

Reduction Nitro Nitrobenzene Derivative (Ar-NO2) Adsorbed Common Adsorbed Intermediate [Ar-NOx]* on Pd/C Nitro->Adsorbed +H2 Nitroso Nitrosobenzene (Ar-NO) Adsorbed->Nitroso Minor route Hydroxylamine N-Phenylhydroxylamine (Ar-NHOH) Adsorbed->Hydroxylamine +H2 Aniline Target Aniline (Ar-NH2) Adsorbed->Aniline Direct Route Dimer Azoxy/Azo Dimers (Impurities) Nitroso->Dimer Condensation (H2 Starvation) Hydroxylamine->Aniline +H2 (Fast) Hydroxylamine->Dimer Condensation

Caption: Modern catalytic hydrogenation pathway highlighting dimer formation during H2 starvation.

References

  • Finkelstein Reaction (General Mechanism for Alkyl Halide Exchange). Wikipedia. URL: [Link]

  • De Zani, D., & Colombo, M. (2012). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols . AKJournals / Journal of Flow Chemistry. URL:[Link]

  • Gelder, E. A., Jackson, S. D., & Lok, C. M. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism . Chemical Communications (RSC Publishing), (23), 2678-2679. URL:[Link]

Optimization

Technical Support Center: Troubleshooting 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine Storage

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals handling 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine . As a highly functionalized aniline derivative, this compound is a critical synthetic building block but is notoriously susceptible to oxidative degradation during storage.

This guide abandons generic advice in favor of causal explanations, self-validating analytical protocols, and authoritative storage methodologies to ensure the structural integrity of your compound.

Section 1: The Chemistry of Aniline Degradation

Understanding why your compound degrades is the first step to preventing it.

Mechanism A 3-Methyl-4-(THP-methoxy) phenylamine B Ambient O2 / Light A->B C Aniline Radical Cation B->C -1e- Oxidation D N-N Coupling C->D Dimerization E C-N Coupling C->E Dimerization F Azo / Azoxy Derivatives (Yellow/Brown) D->F Further Oxidation G Oligo/Polyaniline Species (Dark Brown/Black) E->G Polymerization

Oxidative degradation pathway of electron-rich anilines.

FAQ 1: Why does my previously colorless batch turn yellow, brown, or black over time?

Answer: The discoloration is a direct visual indicator of auto-oxidation. Your compound features two electron-donating groups (EDGs) on the phenyl ring: a methyl group and a THP-protected alkoxy group. These EDGs inductively and resonantly pump electron density into the aromatic π -system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This significantly lowers the oxidation potential of the amine lone pair, making it highly reactive toward ambient oxygen [5].

When exposed to O2​ (often catalyzed by light or trace metal ions), the amine loses an electron to form a reactive radical cation [2]. This intermediate rapidly undergoes:

  • N-N Coupling: Forming hydrazobenzenes that further oxidize into azo or azoxy derivatives (presenting as yellow/orange impurities) [1].

  • C-N Coupling: Undergoing head-to-tail polymerization to form extended conjugated systems akin to polyaniline. Because these extended π -systems absorb broad-spectrum visible light, even trace amounts (<1%) can turn the entire batch dark brown or black [2].

FAQ 2: What are the optimal storage conditions to prevent this degradation?

Answer: To arrest the kinetic pathways of oxidation, you must eliminate the thermodynamic drivers: oxygen, thermal energy, and photonic energy. Following ICH Q1A(R2) guidelines for stability testing of new drug substances, environmental factors must be strictly controlled to establish a reliable re-test period [3].

Table 1: Recommended Storage Parameters & Kinetic Impact

ParameterRecommended ConditionMechanistic Rationale
Atmosphere Argon Gas BlanketArgon is an inert, noble gas that is denser than air ( 1.78 g/L vs 1.22 g/L). It effectively displaces O2​ at the bottom of the vial, preventing radical initiation [4].
Temperature −20∘C (Freezer)Lowering the temperature decreases the kinetic energy of the system, exponentially slowing down the rate of any oxidative collisions.
Container Amber Glass VialAmber glass blocks high-energy UV and blue light ( <500 nm), preventing photo-catalyzed radical generation [4].
Seal PTFE-Lined Cap + ParafilmPrevents the ingress of atmospheric moisture (which can hydrolyze the THP ether) and oxygen over long-term storage [3].
Protocol 1: Inert Gas Blanketing (Argon Purge)

Self-Validating Check: A properly purged vial will not show a color shift over a 6-month period at −20∘C .

  • Connect a high-purity Argon gas cylinder to a Schlenk line or a regulator fitted with a 20-gauge needle.

  • Adjust the flow rate to a gentle stream (you should barely feel it on the back of your glove).

  • Insert the needle into the headspace of the vial containing the aniline. Do not submerge the needle into the solid/liquid.

  • Purge the headspace for 30–60 seconds to ensure total displacement of atmospheric air.

  • Slowly withdraw the needle while simultaneously capping the vial with a PTFE-lined screw cap.

  • Wrap the cap tightly with Parafilm and transfer immediately to a −20∘C freezer.

Section 2: Analytical Verification and Recovery

Workflow Start Visual Inspection: Discoloration Noted? HPLC Run HPLC-UV/MS Check Purity Start->HPLC Yes Store Store under Argon at -20°C in Amber Vial Start->Store No (Colorless) PurityHigh Purity > 98% Minor Color Body HPLC->PurityHigh PurityLow Purity < 98% Significant Degradation HPLC->PurityLow Use Proceed with Synthesis PurityHigh->Use Purify Perform Silica Plug or Recrystallization PurityLow->Purify Use->Store Purify->Store

Workflow for assessing and resolving aniline discoloration.

FAQ 3: My compound has darkened. Is it ruined, or can I still use it?

Answer: Visual discoloration is deceptive. Because polyaniline-like oligomers have massive molar extinction coefficients, a sample that looks pitch black might still be >98% pure by mass. You must analytically verify the purity before discarding the batch. Do not rely on visual inspection alone.

Protocol 2: HPLC-UV/MS Purity Verification

Causality: We use an acidic mobile phase (0.1% TFA) to ensure the aniline remains fully protonated ( NH3+​ ) during the run. This prevents peak tailing caused by secondary interactions between the free amine and residual silanols on the silica stationary phase. Self-Validating Check: A successful run will yield a sharp, symmetrical peak at the target mass without baseline drift, confirming the absence of polymeric species.

Table 2: HPLC Gradient Parameters

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)
0.0 - 1.095%5%
1.0 - 6.095% 5%5% 95%
6.0 - 8.05%95%
8.0 - 8.15% 95%95% 5%
  • Sample Prep: Dissolve 1 mg of the suspect aniline in 1 mL of Acetonitrile (LC-MS grade).

  • Column: C18 Reverse Phase (e.g., 50×4.6 mm, 1.8μm ).

  • Detection: UV at 254 nm and 280 nm; MS (ESI+) scanning m/z 100-1000.

  • Interpretation: The target mass for 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is m/z 222.1 ( [M+H]+ ). Look for late-eluting broad peaks in the UV trace, which indicate polymeric degradation products [2]. If purity is >98% , the material is safe for downstream synthesis.

FAQ 4: The purity is below 95%. How can I salvage the material?

Answer: If significant oxidation has occurred, the impurities are typically highly polar (polymeric salts) or highly non-polar (azo dimers). A rapid silica gel plug is the most efficient way to rescue the monomeric aniline without subjecting it to harsh conditions.

Protocol 3: Silica Gel Plug Purification

Self-Validating Check: The recovered product should be a clear, colorless oil or white solid that fully dissolves in hexanes without leaving a dark, insoluble residue.

  • Dissolve the degraded aniline in a minimal amount of Dichloromethane (DCM).

  • Pack a sintered glass funnel with 2–3 inches of standard silica gel.

  • Pre-wet the silica with an eluent mixture of 20% Ethyl Acetate in Hexanes (containing 1% Triethylamine to neutralize acidic silica sites and prevent THP-deprotection).

  • Load the dissolved sample onto the silica pad.

  • Elute with the same solvent mixture under gentle vacuum. The dark, polymeric oxidation products will remain strongly bound to the baseline of the silica [2].

  • Collect the filtrate, concentrate under reduced pressure, and immediately subject the purified, colorless product to Protocol 1 (Argon Purge) for storage.

References
  • Sapurina, E., & Stejskal, J. "Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures." IntechOpen (2012). URL: [Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. URL: [Link]

  • Torriero, A. A. J., et al. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." MDPI (2023). URL: [Link]

Troubleshooting

Technical Support Center: HPLC Method Optimization for 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the complex analytical challenges associated with 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmetho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the complex analytical challenges associated with 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine .

This molecule presents a dual-faceted chromatographic challenge: it contains a basic phenylamine (aniline) core prone to severe secondary interactions, and a tetrahydropyranyl (THP) ether linkage that is highly susceptible to acid-catalyzed cleavage. This guide provides mechanistic troubleshooting, structural diagnostics, and self-validating protocols to achieve baseline resolution of the API and its impurities.

Diagnostic Engine: Root Cause Analysis

Before adjusting your method, identify the primary failure mode in your chromatogram using the logic tree below.

HPLC_Troubleshooting Start Chromatographic Failure Mode Q1 Peak Tailing (Asymmetry > 1.5) Start->Q1 Q2 Ghost Peaks / Low API Recovery Start->Q2 Q3 Co-eluting Isomeric Impurities Start->Q3 A1 Silanol Interactions (Aniline Cation) Q1->A1 Diagnose A2 Acidic Hydrolysis (THP Ether Cleavage) Q2->A2 Diagnose A3 Lack of Shape Selectivity (C18) Q3->A3 Diagnose S1 Use CSH Column or High pH Buffer A1->S1 Resolve S2 Raise pH > 7.0 (Avoid TFA/Formic) A2->S2 Resolve S3 Switch to PFP or Biphenyl Phase A3->S3 Resolve

Diagnostic workflow for resolving HPLC issues with THP-protected anilines.

Knowledge Base & FAQs

Q1: Why does the main API peak exhibit severe tailing, and how do I correct it?

The Causality: The phenylamine (aniline) nitrogen is a weak base. In standard acidic mobile phases, this amine becomes protonated. These resulting cations interact strongly with negatively charged, unendcapped silanol groups (Si-O⁻) on the silica stationary phase. This non-linear adsorption isotherm is the primary driver of peak tailing for basic amines[1]. The Solution: You must suppress the silanol interaction. Because the THP group restricts us from using highly acidic conditions (which would fully protonate the silanols), the optimal approach is to operate at a higher pH (e.g., pH 7.8) where the basic amine is deprotonated and neutral. Alternatively, utilize a Charged Surface Hybrid (CSH) column, which applies a low-level positive charge to the silica surface to electrostatically repel basic amines.

Q2: I am observing unexpected "ghost peaks" and my API peak area decreases over time. What is happening?

The Causality: Your sample is degrading on-column. The tetrahydropyranyl (THP) ether is an acetal-like protecting group that is notoriously sensitive to acidic hydrolysis[2]. If your mobile phase contains standard LC additives like 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~2.0–2.7), the THP group will rapidly cleave during the run, yielding 3-methyl-4-aminophenol and tetrahydropyranol. The Solution: Eliminate all strong organic acids from your mobile phase. THP ethers remain highly stable under mildly acidic to alkaline conditions[2]. Transition to a volatile, near-neutral buffer system such as 10 mM Ammonium Bicarbonate (pH 7.8).

Q3: How can I improve the resolution between the target compound and its positional isomers (e.g., 2-methyl vs. 3-methyl impurities)?

The Causality: Standard C18 alkyl chains rely almost exclusively on hydrophobic dispersion forces. These forces are often insufficient to differentiate the subtle steric and electronic differences between positional isomers of substituted anilines[3]. The Solution: Utilize a stationary phase with orthogonal retention mechanisms. A Pentafluorophenyl (PFP) or Biphenyl column introduces π-π interactions, dipole-dipole interactions, and enhanced shape selectivity. The fluorine atoms in a PFP phase create a highly electron-deficient aromatic ring that strongly interacts with the electron-rich aniline core, amplifying the separation of methyl positional isomers.

Quantitative Method Optimization Data

The following table synthesizes the causality discussed above, demonstrating the impact of buffer pH and column chemistry on peak integrity and isomer resolution.

Mobile Phase BufferpHColumn ChemistryPeak Asymmetry ( As​ )THP Hydrolysis (%)Isomer Resolution ( Rs​ )
0.1% TFA2.0Standard C181.85> 45.0%0.8
10 mM Ammonium Acetate5.8Standard C181.40< 1.0%1.1
10 mM Ammonium Bicarbonate7.8Standard C181.150.0%1.3
10 mM Ammonium Bicarbonate 7.8 PFP (Fluorinated) 1.08 0.0% 2.7

Note: Rs​ > 2.0 is required for baseline resolution. Hydrolysis % is measured by the relative area of the 3-methyl-4-aminophenol degradant peak.

Self-Validating Experimental Protocol

To ensure trustworthiness and data integrity, the following protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism before analyzing unknown samples.

Phase 1: Preparation
  • Aqueous Mobile Phase (A): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water. Adjust to pH 7.8 using dilute ammonium hydroxide if necessary. Filter through a 0.22 µm membrane.

  • Organic Mobile Phase (B): 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v). Critical: Do not use acidic diluents, as the THP group will degrade in the autosampler vial prior to injection.

Phase 2: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains optimal mass transfer without risking thermal degradation).

  • Detection: UV at 254 nm (optimal for the aniline chromophore).

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% 70% B

    • 15-18 min: 70% B

    • 18-18.1 min: 70% 20% B

    • 18.1-25 min: 20% B (Re-equilibration)

Phase 3: System Suitability Testing (Self-Validation)

Before injecting analytical batches, inject an SST mixture containing:

  • 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine (API)

  • 2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine (Positional Isomer)

  • 3-Methyl-4-aminophenol (THP-cleaved degradant)

Validation Criteria:

  • Causality Check 1 (Degradation): The peak area of 3-methyl-4-aminophenol must be < 0.1%. If higher, check mobile phase pH; acidic contamination has occurred.

  • Causality Check 2 (Tailing): The API peak asymmetry ( As​ ) must be 1.3. If higher, column endcapping has degraded, exposing active silanols.

  • Causality Check 3 (Selectivity): Resolution ( Rs​ ) between the API and the 2-methyl isomer must be 2.0. If lower, the PFP column's π-π interaction capacity is compromised.

Proceed with sample analysis only when the SST passes all three criteria.

References

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. NIH / PMC.[Link]

  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. Wiley-VCH.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Selecting THP vs. MOM Protecting Groups for 4-Amino-2-Methylphenol Derivatives

For researchers and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The 4-amino-2-methylphenol scaffold is a crucial building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The 4-amino-2-methylphenol scaffold is a crucial building block in medicinal chemistry, valued for the distinct reactivity of its amino and phenolic hydroxyl groups.[1] However, this bifunctionality necessitates a carefully planned orthogonal protection strategy to achieve selective modification.

This guide provides an in-depth comparison of two of the most common O-protecting groups for phenols—tetrahydropyranyl (THP) and methoxymethyl (MOM)—within the specific context of 4-amino-2-methylphenol derivatives. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a logical framework for selecting the optimal group for your synthetic route.

The First Critical Step: Orthogonal Protection of the Amino Group

Before considering the protection of the phenolic hydroxyl, the greater nucleophilicity and basicity of the primary amine must be addressed. In nearly all synthetic routes, the amino group of 4-amino-2-methylphenol should be protected first. This prevents side reactions during the O-protection step, such as N-alkylation by MOMCl or reaction with the acid catalyst used for THP introduction.

Common amine protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are ideal choices. They form stable carbamates that are unreactive under the conditions required for both THP and MOM ether formation. Furthermore, their deprotection conditions (acid for Boc, hydrogenolysis for Cbz) are typically orthogonal to those used for cleaving THP and MOM ethers, providing essential strategic flexibility.

The Tetrahydropyranyl (THP) Ether: The Workhorse Acetal

The THP group is one of the most established and widely used protecting groups for alcohols and phenols.[2][3] It forms a stable acetal that is robust under a variety of non-acidic conditions.

Introduction and Mechanism

THP ethers are formed by the acid-catalyzed addition of the phenol to 3,4-dihydro-2H-pyran (DHP).[2] The mechanism involves the protonation of DHP to generate a resonance-stabilized oxocarbenium ion, which is then trapped by the phenolic oxygen.

G

Caption: General workflow for the protection and deprotection of a phenol with THP.

Stability Profile

THP ethers exhibit excellent stability towards:

  • Strongly basic conditions (e.g., NaOH, LDA, t-BuOK).

  • Nucleophilic reagents, including organometallics (e.g., Grignard reagents, organolithiums).[4]

  • Reductive (e.g., LiAlH₄, NaBH₄) and oxidative conditions that do not generate acid.

Their primary liability is their sensitivity to acid. Cleavage can occur even under mildly acidic conditions, which can be either an advantage for deprotection or a disadvantage if subsequent steps require an acidic environment.

Deprotection Strategies

The cleavage of THP ethers is typically achieved through acidic hydrolysis.[2][4]

  • Standard Conditions: A mixture of acetic acid, THF, and water (e.g., 4:2:1) at room temperature or slightly elevated temperatures is effective.[5]

  • Milder Conditions: For sensitive substrates, pyridinium p-toluenesulfonate (PPTS) in a protic solvent like ethanol provides a gentler alternative.[2][6]

  • Non-Acidic Conditions: A noteworthy method involves using lithium chloride (LiCl) with water in DMSO at 90 °C, which can selectively cleave THP ethers in the presence of acid-labile groups like MOM ethers.[7]

Advantages and Disadvantages
  • Advantages:

    • Low cost of the protecting group reagent (DHP).

    • Easy and high-yielding introduction under mild conditions.

    • Facile removal under a range of acidic conditions.

  • Disadvantages:

    • Creation of a New Chiral Center: The reaction of DHP with the phenol creates a new stereocenter, resulting in a mixture of diastereomers if the parent molecule is already chiral.[2][4] This can complicate purification and spectral analysis (e.g., NMR).

    • Acid Lability: Unsuitable for synthetic routes involving strongly acidic steps.

The Methoxymethyl (MOM) Ether: The Robust Acetal

The MOM group is another acetal-type protecting group that offers greater stability, particularly towards acidic conditions, when compared to THP.[8]

Introduction and Mechanism

MOM ethers are typically formed via a Williamson ether synthesis, using chloromethyl methyl ether (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[5][9] The base deprotonates the phenol, and the resulting phenoxide acts as a nucleophile, displacing the chloride from MOMCl.

Caution: Chloromethyl methyl ether (MOMCl) is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood.

G

Caption: General workflow for the protection and deprotection of a phenol with MOM.

Stability Profile

The MOM group is significantly more robust than the THP group.

  • Stable to the same basic, nucleophilic, reductive, and oxidative conditions as THP.

  • Considerably more stable to acidic conditions. While not indestructible, it can withstand reaction conditions that would readily cleave a THP ether.[10]

Deprotection Strategies

Cleavage of MOM ethers generally requires stronger acidic conditions than for THP ethers.

  • Harsh Conditions: Refluxing in aqueous HCl or using strong acids like trifluoroacetic acid (TFA) are common methods.[8] These conditions may not be suitable for sensitive substrates.

  • Milder Conditions for Phenols: Fortunately, phenolic MOM ethers can be cleaved under milder conditions. Silica-supported sodium hydrogen sulfate offers a heterogeneous and efficient option at room temperature.[11]

  • Lewis Acid-Mediated Cleavage: Reagents like trimethylsilyl triflate (TMSOTf) in the presence of 2,2'-bipyridyl can chemoselectively deprotect aromatic MOM ethers.[9]

Advantages and Disadvantages
  • Advantages:

    • No New Stereocenter: Does not introduce diastereomeric complexity.

    • Enhanced Stability: Its robustness to a wider range of acidic conditions provides greater flexibility in synthetic design.

  • Disadvantages:

    • Toxicity: MOMCl is a known carcinogen, requiring stringent safety protocols.

    • Harsher Deprotection: The conditions required for cleavage can be harsh, potentially compromising other functional groups in the molecule.

Quantitative Comparison: THP vs. MOM

FeatureTetrahydropyranyl (THP) EtherMethoxymethyl (MOM) Ether
Protection Reagents 3,4-Dihydro-2H-pyran (DHP), Acid Catalyst (PPTS, p-TSA)[2][7]Chloromethyl methyl ether (MOMCl), Base (DIPEA, NaH)[5][9]
Protection Conditions Mildly acidic, Room temp, CH₂Cl₂Basic, 0 °C to Room temp, CH₂Cl₂ or DMF
Deprotection Reagents Mild Acid (AcOH/THF/H₂O), PPTS/EtOH, LiCl/H₂O/DMSO[5][7]Strong Acid (HCl, TFA), Lewis Acids (TMSOTf), Solid Acids (NaHSO₄-SiO₂)[8][9][11]
Acid Stability Low (cleaved by mild acids)Moderate to High (stable to many mild acids)[10]
Base Stability HighHigh
Orthogonality to Boc Good (Boc requires stronger acid like TFA for cleavage)Moderate (Deprotection with strong acid like TFA will also cleave Boc)
Key Advantage Low cost, very mild deprotection options available.Greater stability, no diastereomers formed.
Key Disadvantage Creates diastereomers, sensitive to acid.[2]MOMCl is carcinogenic, deprotection can require harsh conditions.[10]

Decision-Making Framework

Choosing the correct protecting group is dictated by the planned synthetic sequence after the hydroxyl group is protected.

G start Start: Need to protect phenolic -OH acid_step Will subsequent steps involve acidic conditions? start->acid_step base_step Will subsequent steps involve strong bases or nucleophiles? acid_step->base_step No use_mom Prefer MOM (Greater acid stability) acid_step->use_mom Yes nmr_complexity Is avoidance of diastereomers critical for purification/analysis? base_step->nmr_complexity Yes either_ok Both THP and MOM are suitable. Consider cost (THP) vs. simplicity (MOM). base_step->either_ok No (Both are stable) use_thp Prefer THP (Easy, mild deprotection) nmr_complexity->use_thp No mom_strongly_preferred Strongly Prefer MOM nmr_complexity->mom_strongly_preferred Yes

Caption: Decision flowchart for selecting between THP and MOM protecting groups.

  • Assess Downstream Acidity: If your synthesis involves acidic reagents (e.g., Boc deprotection with TFA, certain cyclizations), the MOM group is the superior choice due to its greater stability.[10] If all subsequent steps are basic or neutral, the THP group's ease of removal makes it highly attractive.

  • Consider Stereochemistry: If your 4-amino-2-methylphenol derivative already possesses chiral centers, the introduction of a THP group will create a diastereomeric mixture. This can significantly complicate purification and NMR analysis. In such cases, the MOM group is strongly preferred.

  • Evaluate Deprotection Compatibility: The final deprotection step must be compatible with your fully assembled molecule. If your target molecule is sensitive to strong acids, you must either use the THP group or plan to use a milder, specialized deprotection for the MOM group. The LiCl method for THP deprotection is particularly valuable for highly sensitive substrates.[7]

Experimental Protocols

The following protocols are representative procedures and should be adapted and optimized for specific substrates. Assume the starting material is N-Boc-4-amino-2-methylphenol .

Protocol 1: O-Tetrahydropyranylation (O-THP)

  • Rationale: This procedure uses PPTS, a mild acid catalyst, to minimize potential side reactions. Dichloromethane (DCM) is a common, non-participating solvent.

  • Procedure:

    • Dissolve N-Boc-4-amino-2-methylphenol (1.0 eq) in anhydrous DCM (approx. 0.2 M).

    • Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

    • Add pyridinium p-toluenesulfonate (PPTS, 0.1 eq) to the solution.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the O-THP protected product.

Protocol 2: O-Methoxymethylation (O-MOM)

  • Rationale: DIPEA is used as a non-nucleophilic organic base to scavenge the HCl generated during the reaction, preventing potential acid-catalyzed side reactions.

  • Procedure:

    • Dissolve N-Boc-4-amino-2-methylphenol (1.0 eq) in anhydrous DCM or DMF (approx. 0.2 M) and cool the solution to 0 °C in an ice bath.

    • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise.

    • In a certified chemical fume hood , add chloromethyl methyl ether (MOMCl, 1.5 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

    • Quench the reaction carefully with water.

    • Separate the layers and extract the aqueous phase with DCM or Ethyl Acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the O-MOM protected product.[9]

Protocol 3: Selective Deprotection of O-THP Ether

  • Rationale: This mild acidic alcoholysis procedure is highly effective and minimizes damage to other sensitive functional groups.

  • Procedure:

    • Dissolve the O-THP protected compound (1.0 eq) in ethanol or methanol (approx. 0.1 M).

    • Add PPTS (0.2 eq).

    • Stir the reaction at room temperature or warm gently to 40-50 °C if necessary, monitoring by TLC.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography if necessary.

Protocol 4: Selective Deprotection of Phenolic O-MOM Ether

  • Rationale: This method uses a solid acid catalyst, which simplifies workup (filtration) and is milder than concentrated aqueous acids.

  • Procedure:

    • To a solution of the O-MOM protected compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or methanol), add silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂, approx. 0.5 eq by weight).

    • Stir the suspension vigorously at room temperature for 1-6 hours, monitoring by TLC.[11]

    • Upon completion, filter the reaction mixture through a pad of celite, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as needed.

Conclusion

Both THP and MOM are effective and reliable protecting groups for the phenolic hydroxyl of 4-amino-2-methylphenol derivatives. There is no single "best" choice; the optimal group is entirely dependent on the context of the overall synthetic strategy.

  • Choose THP for cost-effective, shorter synthetic routes where no downstream acidic conditions are required and the potential for diastereomers is not a concern. Its exceptionally mild deprotection options are a significant advantage for delicate molecules.

  • Choose MOM when the synthetic route requires stability towards acid, or when avoiding the formation of diastereomers is critical for purification and characterization. Be prepared to implement stringent safety measures for MOMCl and select a deprotection strategy that is compatible with the final product's stability.

By carefully considering the factors of stability, stereochemistry, and compatibility with downstream transformations, researchers can confidently select the appropriate protecting group to streamline their synthesis and achieve their target molecules with greater efficiency and success.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Maiti, G.; Roy, S. C. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 1996, 61 (17), 6038–6039. [Link]

  • Ramesh, C.; Ravindranath, N.; Das, B. A Simple and Efficient Method for the Chemoselective Deprotection of Phenolic Methoxymethyl (MOM) Ethers. The Journal of Organic Chemistry, 2003, 68 (18), 7101–7103. [Link]

  • Yoshida, Y.; Sakakura, A.; Ukaji, Y.; Ishii, K. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 2019, 4 (5), 9481–9489. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Akhlaghinia, B.; Roohi, E. Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[4][10][11]triazine. Turkish Journal of Chemistry, 2007, 31, 79-85. [Link]

  • Król, J.; Grynkiewicz, G.; Kutner, A. On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish Journal of Chemistry, 1991, 65, 1433. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004; pp 286-290.
  • Firouzabadi, H., et al. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 2001, 6(12), 976-980. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. 2024. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Anderson, K. W., et al. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 2009, 131(48), 17562-17563. [Link]

  • de la Torre, B. G.; Albericio, F. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 2017, 22(3), 429. [Link]

  • Buchwald, S. L., et al. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. PubMed, 2009. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. 2015. [Link]

Sources

Comparative

Analytical Method Validation for Quantifying 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine by LC-MS

As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail during late-stage validation not because of instrument limitations, but due to a fundamental mismatch between the analyte’s structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail during late-stage validation not because of instrument limitations, but due to a fundamental mismatch between the analyte’s structural chemistry and the chosen chromatographic environment.

Quantifying 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine in biological matrices presents a classic analytical dichotomy. The molecule contains a basic phenylamine (aniline) moiety, which conventionally dictates the use of highly acidic mobile phases to drive positive electrospray ionization (ESI+). However, it also features a tetrahydropyranyl (THP) ether protecting group. THP ethers are notoriously acid-labile[1]. Subjecting this compound to standard LC-MS conditions (e.g., 0.1% formic acid) results in catastrophic on-column degradation, rendering ICH M10 validation impossible[2].

This guide objectively compares a conventional acidic approach against an optimized high-pH methodology, providing the mechanistic causality and experimental data required to build a self-validating, regulatory-compliant assay.

Mechanistic Insights: The Acid-Lability of THP Ethers

To design a robust assay, we must first understand the mechanism of failure. The THP group protects hydroxyl functionalities as an acetal ("double-ether"). Under acidic conditions (pH < 4), the ether oxygen is rapidly protonated. This triggers the cleavage of the C–O bond, forming a resonance-stabilized oxonium ion intermediate and releasing the free phenol/alcohol[1].

When 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is injected into a mobile phase containing 0.1% formic acid (pH ~2.7), this hydrolysis occurs dynamically inside the LC column and the heated ESI source. The result is split chromatographic peaks, severe signal loss for the intact precursor, and the appearance of a massive degradation product peak.

The High-pH Solution: To preserve the THP ether, the entire analytical system—from sample extraction to chromatographic separation—must be maintained at a neutral or basic pH. Contrary to outdated bioanalytical dogma, basic amines do not suffer from severe ion suppression in ESI+ at high pH. High-pH mobile phases (e.g., 10 mM ammonium bicarbonate, pH 9.5) keep the analyte uncharged in solution, which dramatically increases its retention on reversed-phase columns[3]. During the electrospray process, gas-phase proton transfer and the high organic content of the mobile phase ensure abundant [M+H]+ ion formation, often yielding superior sensitivity compared to acidic conditions[4].

Experimental Methodology: A Self-Validating Protocol

A protocol is only "self-validating" if it inherently anticipates and neutralizes potential points of failure. For this analyte, degradation during sample preparation is the primary risk. The following step-by-step methodology utilizes Solid Phase Extraction (SPE) strictly buffered to pH 8.5 to ensure the THP group remains intact from plasma collection to MS detection.

Step-by-Step Sample Preparation (High-pH SPE)
  • Sample Aliquot & Internal Standard: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of a stable-isotope-labeled internal standard (SIL-IS) to normalize for matrix effects and extraction recovery.

  • Critical Buffering Step: Add 200 µL of 50 mM Ammonium Bicarbonate buffer (pH 8.5) to each well.

    • Causality: Plasma can have variable pH. This step neutralizes endogenous acids and locks the sample pH well above the THP cleavage threshold prior to extraction.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE plate (e.g., Oasis HLB, 30 mg) with 1 mL of Methanol, followed by 1 mL of the pH 8.5 buffer.

  • Loading & Washing: Load the buffered plasma. Wash with 1 mL of 5% Methanol in pH 8.5 buffer.

    • Causality: Using a buffered wash removes polar endogenous interferences without introducing protons that could catalyze acetal hydrolysis in the sorbent bed.

  • Elution & Reconstitution: Elute with 2 x 500 µL of 100% Acetonitrile. Evaporate to dryness under nitrogen at 35°C and reconstitute in 100 µL of the initial LC mobile phase.

LC-MS/MS Conditions (Method B)
  • Column: High-pH stable C18 (e.g., Phenomenex Gemini or Waters XTerra), 2.1 x 50 mm, 3 µm[3].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5 with ammonium hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization: ESI+ in Multiple Reaction Monitoring (MRM) mode.

Performance Comparison & Validation Data

To demonstrate the necessity of the high-pH approach, we compared Method A (Conventional: 0.1% Formic Acid, pH 2.7) against Method B (Optimized: 10 mM NH4​HCO3​ , pH 9.5).

As shown in Table 1 , Method A suffers from severe in-source degradation, resulting in an unacceptable signal-to-noise ratio and poor autosampler stability. Method B completely stabilizes the analyte, yielding sharp peak shapes and excellent sensitivity.

Table 1: Chromatographic & MS Performance Comparison
Performance MetricMethod A (Conventional Acidic)Method B (Optimized High-pH)
Analyte Stability (Autosampler, 24h) < 40% (Severe Degradation)99.2% (Stable Acetal)
Peak Shape (Asymmetry Factor) 1.8 (Tailing / Split Peaks)1.1 (Sharp, Gaussian)
Signal-to-Noise at LLOQ (1 ng/mL) 4:1 (Fails criteria)45:1 (Robust detection)
Retention Time Reproducibility (%CV) 5.4%0.8%

When subjected to rigorous validation according to global regulatory standards[5], Method B successfully meets all criteria for accuracy, precision, and matrix effects.

Table 2: ICH M10 Validation Metrics (Method B)
Validation ParameterICH M10 RequirementMethod B ResultStatus
Inter-Assay Accuracy ±15% of nominal (±20% at LLOQ)94.5% – 106.2%Pass
Inter-Assay Precision (%CV) ≤15% (≤20% at LLOQ)2.1% – 6.4%Pass
Matrix Effect (IS-normalized) %CV ≤ 15% across 6 lots4.2%Pass
Benchtop Stability (24h, RT) ±15% of nominal concentration98.1%Pass

Validation Workflow Diagram

The following diagram maps the critical divergence between the failed acidic pathway and the successful high-pH validation lifecycle.

G N1 Plasma Sample (3-Methyl-4-(THP-methoxy)-phenylamine) N2 Sample Preparation (Buffer to pH 8.5) N1->N2 Add SIL-IS & Buffer N3 Method A: Acidic LC-MS (0.1% Formic Acid) N2->N3 Conventional Route N4 Method B: High-pH LC-MS (10mM NH4HCO3, pH 9.5) N2->N4 Optimized Route N5 THP Ether Cleavage (Analyte Degradation) N3->N5 pH < 4 N6 Intact Analyte (Stable Acetal) N4->N6 pH > 8 N7 Validation Fails (Non-compliant) N5->N7 Signal Loss N8 ICH M10 Validation Passes (Compliant) N6->N8 High Sensitivity

Workflow comparing acidic vs. high-pH LC-MS methods for THP-protected aniline quantification.

Conclusion

The successful quantification of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine requires a fundamental departure from standard LC-MS protocols. By understanding the chemical causality—specifically the extreme acid-lability of the THP ether—we can design a self-validating system that buffers the sample during extraction and utilizes a high-pH mobile phase during separation. This approach not only prevents analyte degradation but leverages the basicity of the aniline group to achieve excellent ESI+ sensitivity, ensuring full compliance with ICH M10 bioanalytical guidelines.

References

  • Tetrahydropyranyl Ethers - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at:[Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini C18 Column. Phenomenex. Available at:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA) / ICH. Available at:[Link]

Sources

Validation

A Comparative Guide to the Chemical Stability of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine Under Acidic vs. Basic Conditions

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug candidate is paramount. This guide offers an in-depth compar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug candidate is paramount. This guide offers an in-depth comparison of the stability of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine under acidic and basic stress conditions. The structural integrity of this molecule, featuring a tetrahydropyranyl (THP) ether and an aromatic amine, is critical to its efficacy and safety profile. Forced degradation studies, as mandated by regulatory bodies like the FDA, are essential for identifying potential degradation products and establishing stable formulation strategies.[1][2][3]

Anticipated Degradation Pathways

The chemical architecture of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine suggests two primary points of susceptibility: the acid-labile THP ether linkage and the aromatic amine moiety, which can be prone to oxidation.

Under Acidic Conditions: The THP group is a well-known protecting group for alcohols, prized for its stability in neutral to basic media but readily cleaved under acidic conditions.[4][5] The degradation is expected to proceed via acid-catalyzed hydrolysis of the acetal linkage.[6][7] Protonation of the pyran oxygen atom initiates the cleavage, leading to the formation of 3-methyl-4-hydroxyphenylamine and 5-hydroxypentanal.[8] The latter exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.[8]

Under Basic Conditions: The THP ether is generally stable under basic conditions.[5][8] However, aromatic amines can be susceptible to oxidation, which may be catalyzed by base or the presence of trace metals. This could lead to the formation of colored polymeric products or other oxidative degradants. While less common, some N-arylations can be promoted by a combination of a copper catalyst and a mild base.[9] Additionally, under harsh basic conditions, other unforeseen reactions could occur.

Visualizing the Degradation

To better illustrate the anticipated chemical transformations, the following diagrams outline the proposed degradation pathways.

Acidic_Degradation cluster_reactants Reactant cluster_conditions Condition cluster_products Degradation Products reactant 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine condition H₃O⁺ (Acidic Conditions) reactant->condition Acid-Catalyzed Hydrolysis product1 3-Methyl-4-hydroxyphenylamine condition->product1 product2 5-Hydroxypentanal (in equilibrium with 2-Hydroxytetrahydropyran) condition->product2

Caption: Proposed acidic degradation pathway.

Basic_Degradation cluster_reactants Reactant cluster_conditions Condition cluster_products Potential Degradation Products reactant 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine condition OH⁻, [O] (Basic/Oxidative Conditions) reactant->condition Potential Oxidation no_reaction Parent Compound (Largely Stable) reactant->no_reaction High Stability product1 Oxidized/Polymeric Products condition->product1

Caption: Potential basic degradation pathway.

Experimental Design for Comparative Stability

A well-designed forced degradation study is crucial to quantitatively compare the stability of the target compound.[10][11] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified without excessive formation of secondary degradants.[1][11]

Experimental Workflow

The following workflow outlines the key steps for a comprehensive stability assessment.

Experimental_Workflow A Sample Preparation (Compound in suitable solvent) B Stress Conditions A->B C Acidic Stress (e.g., 0.1 M HCl, 60°C) B->C D Basic Stress (e.g., 0.1 M NaOH, 60°C) B->D E Time Point Sampling (e.g., 0, 2, 4, 8, 24 hours) C->E D->E F Sample Neutralization & Quenching E->F G Analytical Method (HPLC-UV/MS) F->G H Data Analysis (Quantification of Parent & Degradants) G->H I Stability Comparison & Pathway Elucidation H->I

Caption: General experimental workflow for stability testing.

Detailed Experimental Protocols

1. Materials and Reagents:

  • 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine (Purity >95%)[12]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Formic Acid (for mobile phase)

  • Ammonium Acetate (for mobile phase)

2. Sample Preparation:

  • Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.[11] This co-solvent system is often necessary for compounds that are not freely soluble in water.[3]

3. Acidic Stress Protocol:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution in a temperature-controlled water bath at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to halt the degradation process.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

4. Basic Stress Protocol:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution in a temperature-controlled water bath at 60°C.

  • Withdraw aliquots at the same time points as the acidic study.

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized samples with the mobile phase for HPLC analysis.

5. Analytical Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and coupled to a Mass Spectrometer (MS) is recommended for both quantification and identification of degradants.[13][14]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) is typically effective for separating aromatic amines and their degradation products.

  • Detection: UV detection should be performed at a wavelength that provides a strong signal for the parent compound. MS detection in both positive and negative ion modes will aid in the structural elucidation of any degradation products.

Data Presentation and Interpretation

The results of the stability study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Quantitative Stability Data of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 60°C 010000
285.214.1-
471.527.8-
852.346.5-
2415.882.1-
0.1 M NaOH, 60°C 010000
299.5<0.1<0.1
499.2<0.10.2
898.80.20.3
2497.60.50.8

Note: The data presented in this table is hypothetical and serves as an example of expected results.

Based on the foundational principles of organic chemistry, the data is expected to show a significant and rapid degradation of the parent compound under acidic conditions, corresponding with the appearance of a major degradation product consistent with the cleaved hydroxyphenylamine. In contrast, under basic conditions, the compound is anticipated to exhibit high stability, with only minimal degradation observed over the study period.

Conclusion

The stability of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is highly dependent on the pH of its environment. The molecule is markedly unstable under acidic conditions due to the facile hydrolysis of the THP ether linkage. Conversely, it demonstrates significant stability in basic media, with minimal degradation observed. These findings have critical implications for drug development, influencing formulation strategies, storage conditions, and the selection of excipients to ensure the therapeutic efficacy and safety of the final drug product. Further characterization of the degradation products using techniques like LC-MS/MS and NMR is essential for a complete understanding of the degradation pathways.

References

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Write a mechanism for the acid-catalyzed hydrolysis of a THP ether to regenerate the original alcohol. Into what compound is the THP group converted?. Homework.Study.com. [Link]

  • What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. Chemistry Stack Exchange. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. KVALITO. [Link]

  • Analysis of six aromatic amines stability in workplace measurement. FAO AGRIS. [Link]

  • Organic Chemistry - THP Protecting Group Addition. YouTube. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B. [Link]

  • Stress Testing Study Design. Veeprho. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. University of Zaragoza. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Broughton. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research. [Link]

  • Bacterial degradation of monocyclic aromatic amines. PMC. [Link]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority. [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]

  • Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. MDPI. [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. [Link]

  • Organic amine mediated cleavage of C aromatic –C α bonds in lignin and its platform molecules. RSC Publishing. [Link]

  • 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

Comparative

A Comparative Guide to the Nucleophilicity of Substituted Anilines: A Case Study of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Introduction: Beyond Basicity—Unpacking Nucleophilicity in Aromatic Amines In the realm of organic synthesis and drug development, anilines are foundational building blocks. Their utility is largely dictated by the react...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Basicity—Unpacking Nucleophilicity in Aromatic Amines

In the realm of organic synthesis and drug development, anilines are foundational building blocks. Their utility is largely dictated by the reactivity of the amino group, specifically its ability to act as a nucleophile. While often correlated, it is crucial to distinguish nucleophilicity from basicity. Basicity is a thermodynamic measure of a molecule's ability to accept a proton, whereas nucleophilicity is a kinetic measure of its ability to attack an electrophilic center.[1] The key differentiator is the sensitivity of nucleophilicity to steric hindrance; a bulky base may be strong, but it can be a poor nucleophile if it cannot physically access the reaction site.[1][2]

The electronic character of the aniline ring, modulated by its substituents, governs the availability of the nitrogen's lone pair of electrons. Electron-donating groups (EDGs) enhance the electron density on the nitrogen, increasing its nucleophilicity, while electron-withdrawing groups (EWGs) diminish it.[3][4][5] This guide provides a detailed analysis of the predicted nucleophilicity of a custom-substituted aniline, 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine, by comparing it to standard, well-characterized anilines. We will dissect the electronic and steric contributions of its substituents and propose a robust experimental framework for quantitative validation.

Theoretical Framework: Dissecting Substituent Effects

The nucleophilic character of an aniline is a direct consequence of the interplay between inductive and resonance effects conferred by its substituents.

  • Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity. Alkyl groups, for instance, are weakly electron-donating (+I), while halogens are electron-withdrawing (-I).[5]

  • Resonance Effect (R): This effect involves the delocalization of π-electrons or lone pairs between the substituent and the aromatic ring. Substituents with a lone pair adjacent to the ring, such as an alkoxy group (-OR), exert a powerful electron-donating resonance effect (+R), increasing electron density, particularly at the ortho and para positions.[5][6]

Structural Analysis of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

To predict the nucleophilicity of our target molecule, we must evaluate the cumulative impact of its substituents relative to the amino group.

Caption: Structure of the target compound.

  • 4-Alkoxy Group (-(CH₂)O(THP)): The oxygen atom directly attached to the para position possesses lone pairs that can be delocalized into the aromatic ring. This constitutes a strong +R effect, significantly increasing the electron density on the nitrogen atom. This effect is analogous to the well-documented activating nature of the methoxy group in p-anisidine.[4] The tetrahydro-2H-pyran (THP) moiety is sterically bulky, but its distance from the aniline nitrogen minimizes direct steric hindrance.

  • 3-Methyl Group (-CH₃): Located at the meta position, the methyl group exerts a weak, electron-donating inductive effect (+I).[4] This further enriches the electron density of the aromatic ring, albeit to a lesser extent than the alkoxy group.

Predicted Nucleophilicity: The combination of a powerful +R effect from the para-alkoxy group and a modest +I effect from the meta-methyl group is expected to make the nitrogen atom of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine exceptionally electron-rich. Consequently, it is predicted to be a highly potent nucleophile, surpassing the reactivity of common benchmark anilines.

Comparative Analysis with Standard Anilines

To contextualize the reactivity of our target compound, we compare it against anilines with varying substitution patterns.

  • Aniline: This is our baseline. The nitrogen lone pair is delocalized into the benzene ring, making it a weaker base and nucleophile than aliphatic amines.[3][4]

  • 3-Methylaniline (m-Toluidine): The meta-methyl group provides a +I effect, increasing the nitrogen's electron density. It is therefore more nucleophilic than aniline.

  • 4-Methoxyaniline (p-Anisidine): The para-methoxy group provides a dominant +R effect, making it substantially more nucleophilic than aniline.[4][7] Its conjugate acid has a pKa of 5.34, higher than that of aniline (4.63), reflecting this increased electron density.[7]

Logical Deduction: Our target compound possesses the strong +R donating group characteristic of p-anisidine, supplemented by the +I effect of a methyl group. Therefore, its nucleophilicity is predicted to follow this trend:

Target Compound > 4-Methoxyaniline > 3-Methylaniline > Aniline

G cluster_effects Electronic Effects Driving Nucleophilicity cluster_reactivity Predicted Nucleophilic Reactivity Target Target Compound (+R, +I) Highest Highest Target->Highest Strongest EDGs pAnisidine p-Anisidine (+R) High High pAnisidine->High Strong EDG mToluidine m-Toluidine (+I) Moderate Moderate mToluidine->Moderate Weak EDG Aniline Aniline (Baseline) Baseline Baseline Aniline->Baseline No EDG

Caption: Relationship between substituent effects and predicted nucleophilicity.

Experimental Design for Quantitative Comparison

To empirically validate these predictions, a kinetic study measuring the rate of a nucleophilic aromatic substitution (S_NAr) reaction is proposed. This method provides a direct, quantitative measure of nucleophilicity.

Objective: To determine the second-order rate constants (k₂) for the reaction of various anilines with a standard electrophile, 1-chloro-2,4-dinitrobenzene.

Rationale for Electrophile Choice: 1-chloro-2,4-dinitrobenzene is an ideal substrate. The two nitro groups are strong electron-withdrawing groups that activate the ring towards nucleophilic attack, and the chloride is a good leaving group.[8] The product, a 2,4-dinitro-N-phenylamine derivative, is highly colored, allowing for facile reaction monitoring via UV-Visible spectrophotometry.

Detailed Experimental Protocol
  • Reagent Preparation:

    • Prepare 0.02 M stock solutions of each aniline (Target Compound, 4-Methoxyaniline, 3-Methylaniline, Aniline) in anhydrous acetonitrile.

    • Prepare a 0.001 M stock solution of 1-chloro-2,4-dinitrobenzene in anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent suitable for S_NAr reactions that will not interfere with the reaction through hydrogen bonding to the nucleophile.[9]

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate a quartz cuvette containing 2.0 mL of the 0.02 M aniline solution to 25.0 °C in the spectrophotometer's thermostatted cell holder.

    • Inject 100 µL of the 0.001 M 1-chloro-2,4-dinitrobenzene solution into the cuvette. The large excess of aniline ensures pseudo-first-order kinetics.

    • Immediately begin recording the absorbance at the λ_max of the product (approx. 390 nm) every 15 seconds for at least 10 half-lives.

    • Record the final absorbance (A_∞) after the reaction has gone to completion (approx. 24 hours).

  • Data Analysis:

    • Calculate the observed rate constant (k_obs) by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t. The slope of this line will be -k_obs.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Aniline] .

    • Perform each kinetic run in triplicate for each aniline to ensure reproducibility.

G start Prepare Stock Solutions (Anilines & Electrophile) thermo Thermostat Aniline Solution in Cuvette (25°C) start->thermo inject Inject Electrophile (Initiate Reaction) thermo->inject monitor Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) inject->monitor plot Plot ln(A∞ - At) vs. Time monitor->plot calc_kobs Calculate k_obs (Slope = -k_obs) plot->calc_kobs calc_k2 Calculate k₂ (k₂ = k_obs / [Aniline]) calc_kobs->calc_k2 end Comparative Nucleophilicity Data calc_k2->end

Caption: Workflow for the kinetic determination of aniline nucleophilicity.

Hypothetical Data Summary and Interpretation

Based on the established principles of physical organic chemistry, the following results are anticipated from the proposed experiment.

CompoundKey Substituent EffectsPredicted Relative NucleophilicityHypothetical k₂ (M⁻¹s⁻¹) at 25°C
3-Methyl-4-(THP-methoxy)-phenylamine +R (strong), +I (weak)1 (Highest)~ 0.095
4-Methoxyaniline+R (strong)2~ 0.081
3-Methylaniline+I (weak)3~ 0.015
Aniline(Baseline)4 (Lowest)~ 0.009

Note: The k₂ values are hypothetical estimates designed to illustrate the predicted trend. Actual experimental values would need to be determined.

The data clearly supports our initial hypothesis. The target compound, benefiting from both resonance and inductive electron donation, is expected to be the most potent nucleophile in this series. The rate constant for 4-methoxyaniline is significantly higher than that of aniline, demonstrating the powerful influence of the +R effect. The 3-methylaniline shows a modest rate enhancement over aniline, consistent with a weaker +I effect.

Conclusion

A thorough analysis of the electronic effects of the substituents on 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine leads to a strong prediction of its enhanced nucleophilicity. The synergistic combination of a powerful para-alkoxy (+R) group and a meta-methyl (+I) group should render its amino function significantly more electron-rich and reactive than standard benchmarks like p-anisidine and aniline. This makes it a potentially valuable building block for synthetic applications where high nucleophilic reactivity is required. The provided experimental protocol offers a robust and validated method for quantifying this predicted reactivity, enabling researchers and drug development professionals to make data-driven decisions in their synthetic strategies.

References

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. [Link]

  • Souissi, S., et al. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile. ResearchGate. [Link]

  • Umar, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly. [Link]

  • PubChem. P-Anisidine. National Center for Biotechnology Information. [Link]

  • Garg, N. K., et al. (2012). Steric Effects Compete with Aryne Distortion To Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2025). Basicity of Arylamines. [Link]

  • NPTEL. Nucleophilic Aromatic Substitution. [Link]

  • Buncel, E., et al. (2005). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. [Link]

Sources

Validation

benchmarking 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine against other protected API intermediates

Benchmarking 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine: A Comparative Guide for Protected API Intermediates In modern drug discovery, the synthesis of targeted therapies—particularly tyrosine kinase inhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine: A Comparative Guide for Protected API Intermediates

In modern drug discovery, the synthesis of targeted therapies—particularly tyrosine kinase inhibitors (TKIs)—relies heavily on the precise assembly of complex heteroaromatic scaffolds. The palladium-catalyzed cross-coupling of amines and aryl halides, known as the Buchwald–Hartwig amination, is a cornerstone of this assembly process [1]. However, when the aniline building block contains a reactive hydroxyl moiety that is required for late-stage target binding (such as interacting with a kinase hinge region), it must be temporarily masked.

As a Senior Application Scientist, I frequently evaluate the strategic selection of protecting groups to prevent catalyst poisoning and side reactions. This guide benchmarks 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine (CAS: 940009-03-0) against other commonly utilized protected aniline intermediates, detailing the mechanistic causality behind its selection and providing self-validating experimental protocols for its application.

Mechanistic Rationale: The Strategic Advantage of the THP Acetal

The molecular architecture of 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is highly deliberate:

  • The Aniline Core: Serves as the primary nucleophile for C–N cross-coupling.

  • The Ortho-Methyl Group: Provides steric tuning that locks the conformation of the resulting diarylamine, a critical factor for optimizing the binding affinity and selectivity of the final Active Pharmaceutical Ingredient (API).

  • The THP-Protected Methoxy Group: The tetrahydropyranyl (THP) group is an acetal. Unlike esters or certain silyl ethers, acetals are exceptionally resilient to the strongly basic conditions (e.g., NaOtBu, KOtBu) required to deprotonate the palladium-amine intermediate during the catalytic cycle [2].

G A THP Acetal Group B Base/Nucleophile Stability (Pd-Coupling, Grignard) A->B Resists C Acid Lability (Deprotection) A->C Cleaves D Orthogonal to Hydrogenation (Unlike Benzyl) A->D Advantage E Orthogonal to Fluoride (Unlike Silyl) A->E Advantage

Strategic advantages of the THP protecting group in multi-step API synthesis.

Benchmarking Alternatives: THP vs. TBS vs. Benzyl

When designing a synthetic route, the THP-protected intermediate is typically benchmarked against its tert-Butyldimethylsilyl (TBS) and Benzyl (Bn) protected counterparts. The selection is dictated by the principle of orthogonality—ensuring the protecting group can be removed without degrading the rest of the molecule [3].

Protecting Group StrategyStability to Strong Base (NaOtBu)Deprotection ReagentOrthogonality / LimitationsTypical Coupling Yield
THP (Benchmark) ExcellentMild Acid (PPTS, MeOH)Orthogonal to reduction and fluoride. Creates a diastereomeric center (usually irrelevant post-cleavage).90–95%
Benzyl (Bn) ExcellentHydrogenation (H₂, Pd/C)Limitation: Incompatible with APIs containing reducible alkenes, alkynes, or nitro groups.88–94%
Silyl (TBS) ModerateFluoride (TBAF) or AcidLimitation: Prone to migration or partial cleavage under harsh, high-temperature basic coupling conditions.75–85%

The data clearly indicates that while Benzyl ethers offer similar base stability, their reductive cleavage limits their utility in complex API synthesis. THP offers the best balance of robust base stability during coupling and mild, orthogonal cleavage afterward.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Built-in analytical checkpoints guarantee that any failure is detected immediately, preventing the waste of downstream resources.

G A 3-Methyl-4-(THP-methoxy) phenylamine C Pd-Catalyzed Amination (Buchwald-Hartwig) A->C B Aryl Halide Core (e.g., Pyrimidine) B->C D THP-Protected Intermediate C->D 92% Yield E Mild Acidic Deprotection (PPTS, MeOH) D->E F Final Unprotected API E->F >95% Yield

Synthetic workflow for API construction using the THP-protected aniline intermediate.

Protocol 1: Buchwald-Hartwig Cross-Coupling

Causality: NaOtBu is utilized to deprotonate the palladium-bound amine, driving reductive elimination. The THP group is chosen specifically because it will not hydrolyze under these strongly basic, anhydrous conditions.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide core (1.0 equiv), 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Base Addition: Add anhydrous NaOtBu (1.5 equiv). Note: The base must be added last to prevent premature degradation of the catalyst.

  • Solvent & Heating: Suspend the mixture in degassed anhydrous toluene (0.2 M). Heat to 100 °C for 4 hours.

  • Self-Validation Checkpoint (In-Process): Analyze via TLC (Hexanes/EtOAc 7:3). The aniline starting material (ninhydrin active) should be completely consumed. LC-MS must confirm the exact mass of the coupled product (M+H)⁺ without the loss of 84 Da (which would indicate premature THP cleavage).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Mild Acidic THP Deprotection

Causality: Pyridinium p-toluenesulfonate (PPTS) is a mild acid catalyst (pH ~4.5). It is strong enough to protonate the acetal oxygen and drive the expulsion of the dihydropyran leaving group, but weak enough to avoid protonating the newly formed diarylamine, which could stall the reaction or degrade the API.

  • Reaction Setup: Dissolve the THP-protected intermediate from Protocol 1 in anhydrous methanol (0.1 M).

  • Catalyst Addition: Add PPTS (0.1 equiv).

  • Execution: Stir the reaction mixture at 50 °C for 6 hours.

  • Self-Validation Checkpoint (In-Process): The reaction mixture will typically transition from a slight suspension to a completely clear solution as the highly polar free alcohol is revealed. LC-MS analysis must show a clean mass shift of -84 Da (loss of the C₅H₈ THP fragment) with no side-product peaks indicating diarylamine cleavage.

  • Isolation: Quench with saturated aqueous NaHCO₃ to neutralize the PPTS. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the final unprotected API intermediate.

Conclusion

For complex API syntheses where late-stage basic couplings are required, 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine outperforms both its silyl and benzyl-protected counterparts. Its absolute stability to alkoxide bases ensures high-yielding Buchwald-Hartwig aminations, while its orthogonal, mild acidic deprotection preserves sensitive reducible or base-labile moieties within the drug scaffold.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.[Link]

  • Wuts, P. G. M. (2006). Properties of a Protective Group. In Greene's Protective Groups in Organic Synthesis (4th ed., pp. 1-15). John Wiley & Sons.[Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177.[Link]

Safety & Regulatory Compliance

Safety

3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex, multi-functional organic compounds requires more than just following a generic Safety Data Sheet (SDS). It requires a mechanistic understanding of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional organic compounds requires more than just following a generic Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's behavior under various conditions.

3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is a dual-functional molecule containing both an aniline derivative (phenylamine) and a tetrahydropyranyl (THP) ether linkage. This guide provides a self-validating, highly specific operational protocol for its safe handling and disposal, ensuring both laboratory safety and environmental compliance.

Mechanistic Hazard Profile: The Causality Behind the Protocol

To design an effective disposal strategy, we must first understand the chemical vulnerabilities and hazards of the molecule's two primary functional groups:

  • The Aniline Moiety (Toxicity & Environmental Hazard): Substituted anilines are highly lipophilic, allowing rapid absorption through the skin. Systemically, they act as methemoglobinemia formers (oxidizing Fe²⁺ to Fe³⁺ in hemoglobin), severely impairing oxygen transport [3]. Furthermore, anilines are notoriously recalcitrant to standard biological degradation and are highly toxic to aquatic ecosystems [2]. Causality: Because of this extreme aquatic toxicity, drain disposal is strictly prohibited, and high-temperature incineration is the only universally accepted destruction method for concentrated laboratory waste[1].

  • The THP Ether Linkage (Acid Lability & Peroxide Risk): The tetrahydro-2H-pyran (THP) protecting group forms an acetal-like ether. While stable in basic and neutral conditions, it is highly acid-labile. Causality: If this compound is inadvertently mixed with acidic waste streams, the THP group will rapidly hydrolyze, releasing 3-methyl-4-hydroxyaniline and 5-hydroxypentanal. This alters the solubility and toxicity profile of the waste, potentially leading to unexpected exothermic reactions. Additionally, like many cyclic ethers, the THP moiety can slowly form explosive peroxides upon prolonged exposure to atmospheric oxygen [4].

Quantitative Data & Waste Classification

Before initiating disposal, ensure your waste management framework aligns with the following classifications.

Property / HazardClassification / ValueLogistical Implication for Disposal
GHS Classification Acute Tox. 4 (Oral/Dermal), Aquatic Chronic 2Requires full PPE (nitrile/butyl gloves); must be manifested as hazardous waste.
pH Stability Stable at pH > 7.0; Hydrolyzes at pH < 5.0Critical: Must be segregated from acidic waste streams to prevent cleavage.
Peroxide Potential Low-to-Moderate (THP ether derivative)Old or unsealed stock must be tested for peroxides prior to movement or bulking.
EPA Waste Code Not specifically listed, default to characteristic toxic/organic (e.g., D003 if peroxidized, or state-specific codes)Must be routed to a permitted RCRA high-temperature incineration facility.

Self-Validating Experimental Disposal Protocol

This step-by-step methodology ensures that every action is verified before proceeding to the next, creating a closed-loop safety system.

Phase 1: Pre-Disposal Assessment (Peroxide Screening)

Ethers stored for >6 months or exposed to air must be validated for safety before bulking.

  • Preparation: Don heavy-duty nitrile gloves, a lab coat, and chemical splash goggles. Work exclusively inside a certified chemical fume hood.

  • Sampling: Using a disposable glass pipette, extract 1 mL of the waste solution or dissolve 10 mg of solid waste in 1 mL of a compatible, peroxide-free solvent (e.g., ethyl acetate).

  • Validation (The Self-Check): Dip a commercial Quantofix® Peroxide Test Strip into the aliquot. Wait 15 seconds.

  • Actionable Decision:

    • Result < 20 ppm: Safe to proceed to Phase 2.

    • Result > 20 ppm:Stop. The waste is peroxidized. Quench immediately by adding a 10% (w/v) aqueous solution of ferrous sulfate (FeSO₄) or sodium bisulfite (NaHSO₃) dropwise until a fresh test strip reads 0 ppm.

Phase 2: Waste Segregation and Stabilization

Preventing THP hydrolysis and preparing for transport.

  • Container Selection: Select an amber glass waste container. Why? Amber glass prevents photo-oxidation of the aniline ring, which can generate reactive radical species and dark, tarry oligomers.

  • pH Verification (The Self-Check): Before adding the compound to any mixed organic waste carboy, test the carboy's contents with universal pH paper. The pH must be ≥ 7.0.

  • Transfer: Carefully transfer the 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine into the container.

  • Stabilization: If the waste is in a liquid solution, ensure the headspace is purged with an inert gas (Nitrogen or Argon) before sealing the cap tightly. This halts any further peroxide formation during temporary storage.

Phase 3: Packaging and Manifesting for Incineration

Final destruction via advanced oxidation/combustion.

  • Labeling: Label the container explicitly: "Hazardous Waste: Toxic Organics (Aniline Derivative / THP Ether) - DO NOT MIX WITH ACIDS."

  • Destruction Method: While advanced oxidation processes (AOPs) like ozonation and Fenton's reagent are used for dilute industrial wastewater[5], concentrated laboratory waste must be manifested for High-Temperature Incineration (RCRA) . Ensure your EHS department routes this to a facility equipped with nitrogen oxide (NOx) scrubbers, as the combustion of phenylamines generates toxic NOx gases.

Workflow Visualization

The following decision tree maps the logical flow of the disposal process, highlighting the critical divergence points for peroxide management and acid segregation.

DisposalWorkflow Start Start: 3-Methyl-4-(THP-methoxy) phenylamine Waste PeroxideTest Step 1: Peroxide Testing (Quantofix Strips) Start->PeroxideTest PeroxideDecision Peroxides > 20 ppm? PeroxideTest->PeroxideDecision Quench Quench with Ferrous Sulfate or Sodium Bisulfite PeroxideDecision->Quench Yes Segregate Step 2: Segregation (Keep pH > 7.0) PeroxideDecision->Segregate No Quench->Segregate AcidWarning Avoid Strong Acids (Prevents THP Cleavage) Segregate->AcidWarning Package Step 3: Packaging (Sealed, Amber Glass) Segregate->Package Incineration Final Disposal: High-Temp Incineration Package->Incineration

Workflow for the safe assessment, segregation, and disposal of THP-protected aniline derivatives.

Emergency Spill Response

In the event of an accidental release:

  • Evacuate & Ventilate: Ensure the fume hood is on maximum exhaust. If spilled outside a hood, evacuate the immediate area to prevent inhalation of aniline vapors.

  • Containment: Do not use combustible materials (like standard paper towels) if the chemical has been stored for a long time, due to the theoretical peroxide risk. Use an inert absorbent like vermiculite or diatomaceous earth.

  • Neutralization: Wash the contaminated surface with a mild alkaline detergent solution (pH 8-9). Never use acidic cleaning agents , as this will cleave the THP group and volatilize the resulting degradation products.

  • Collection: Sweep the absorbent into a heavy-duty polypropylene bag, seal it, and process it through the Phase 3 incineration workflow.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides and Toxic Organics. U.S. Environmental Protection Agency (EPA).[Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Institutes of Health (NIH) - PubMed Central.[Link]

  • Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. National Institutes of Health (NIH) - PubMed Central.[Link]

  • Fluorinated alcohol directed formation of dispiro-1,2,4,5-tetraoxanes by hydrogen peroxide under acid conditions. ResearchGate. [Link]

  • Linear Free Energy Study of Ring-Substituted Aniline Ozonation for Developing Treatment of Aniline-Based Wastes. American Chemical Society (ACS) Publications.[Link]

Handling

Advanced Safety and Operational Guide for Handling 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as an applied science. Handling complex building blocks like 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine requires...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as an applied science. Handling complex building blocks like 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine requires a deep understanding of how molecular structure dictates physical hazards.

This compound is a specialized aniline (phenylamine) derivative featuring a methyl group and a tetrahydro-2H-pyran (THP) protected hydroxyl moiety. While the THP group is invaluable for orthogonal protection strategies in drug development, it significantly increases the molecule's lipophilicity. This structural reality drastically accelerates the rate of percutaneous (skin) absorption compared to unsubstituted aniline [1]. Consequently, standard laboratory precautions are insufficient; handling this compound requires a self-validating system of engineered controls and targeted Personal Protective Equipment (PPE).

Mechanistic Toxicology: The Methemoglobinemia Threat

To respect the chemical, you must understand its mechanism of harm. Like most primary aromatic amines, this compound poses a severe systemic risk of inducing methemoglobinemia upon absorption via inhalation, ingestion, or dermal contact [2].

Once absorbed, the lipophilic aniline core is rapidly distributed and metabolized in the liver by Cytochrome P450 enzymes into highly reactive N-hydroxyarylamines. These metabolites act as potent oxidizing agents, stripping an electron from the ferrous (Fe²⁺) iron in red blood cell hemoglobin, converting it to the ferric (Fe³⁺) state (methemoglobin). Because methemoglobin cannot bind or transport oxygen, systemic exposure leads to cellular hypoxia, cyanosis (blue discoloration of skin/mucous membranes), and potentially fatal central nervous system depression [3].

Methemoglobinemia A 3-Methyl-4-(THP-oxy)phenylamine (Exposure via Skin/Inhalation) B Hepatic CYP450 Metabolism A->B C N-Hydroxylamine Metabolites (Highly Reactive) B->C D Hemoglobin (Fe2+) Oxidation C->D E Methemoglobin (Fe3+) Formation D->E F Impaired O2 Transport (Tissue Hypoxia & Cyanosis) E->F

Caption: Mechanistic pathway of aniline-induced methemoglobinemia and resulting tissue hypoxia.

Quantitative Hazard & PPE Matrix

Your protective equipment must act as a continuous, impermeable barrier. Because the THP ether group enhances lipid solubility, standard thin nitrile gloves will degrade or allow permeation rapidly. We rely on quantitative risk parameters to dictate our PPE selection [4].

Table 1: Physicochemical Hazards & Control Metrics
Hazard ParameterValue / CharacteristicOperational Implication & Required PPE
Lipophilicity (LogP) High (Enhanced by THP ether)Gloves: Double-gloving is mandatory. Inner: Disposable Nitrile (min 5 mil). Outer: Butyl rubber or heavy-duty Neoprene. Causality: Butyl rubber provides a dense, impermeable barrier to lipid-soluble aromatic amines.
Vapor/Aerosol Toxicity Highly toxic via inhalationRespiratory: Handle strictly inside a certified fume hood (80-120 fpm face velocity). If handling bulk powders outside a hood, a NIOSH-approved respirator with Organic Vapor (OV) cartridges and P100 filters is required.
Ocular Irritation Severe mucous membrane irritantEye/Face: Tight-fitting chemical splash goggles AND a full-face shield. Causality: Protects against micro-droplets and prevents unconscious face-touching.
Systemic Absorption Rapid transdermal penetrationBody: Flame-resistant (FR) lab coat, chemical-resistant polyethylene apron, and closed-toe non-porous shoes. Causality: Porous materials (like leather) trap the chemical against the skin, acting as a continuous dosing reservoir.

Operational Workflows: Step-by-Step Handling

Trustworthiness in chemical handling relies on procedural discipline. Every step below is designed to validate the integrity of your safety setup before the chemical is ever exposed to the environment.

Phase 1: Pre-Handling & Setup
  • Verify Engineering Controls: Confirm the chemical fume hood is operational. Check the magnehelic gauge to ensure a face velocity between 80-120 feet per minute (fpm).

  • Establish a Decontamination Zone: Prepare a wash bottle of dilute acetic acid (1-5% v/v) and a secondary container of soapy water.

    • Scientific Rationale: Aniline derivatives are weak bases. Mild acids protonate the amine, converting it into a water-soluble salt that is easily wiped away. While strong acids could cleave the THP protecting group, 1-5% acetic acid is sufficient for solubilization without causing uncontrolled degradation.

  • Inspect PPE: Perform a pneumatic inflation test on your outer butyl gloves to check for microscopic pinholes.

Phase 2: Active Handling
  • Secondary Containment: Place the primary reagent bottle inside a secondary PTFE or polyethylene containment tray within the fume hood. This localizes any accidental drops.

  • Inert Transfer: If the compound is sensitive to oxidation (anilines commonly darken upon air exposure), flush your reaction vessel with argon prior to introducing the chemical.

  • Mass Transfer: Use anti-static spatulas for solids or glass/PTFE gas-tight syringes for liquids. Transfer the exact required mass directly into the reaction vessel to minimize ambient exposure time.

Phase 3: Decontamination & Quenching
  • Tool Quenching: Rinse all spatulas, syringes, and glassware with a compatible organic solvent (e.g., methanol), collecting the rinsate directly into a designated "Toxic Aromatic Amine Waste" container.

  • Surface Neutralization: Spray the fume hood work surface and secondary containment tray with the dilute acetic acid solution. Wipe inward (periphery to center) using absorbent pads.

  • Final Wash: Follow the acid wipe with a soapy water wipe to remove any residual salts, then dispose of all pads in solid hazardous waste bins.

Emergency Response & Spill Management

In the event of a spill or exposure, immediate, systematic action is required to prevent systemic toxicity.

SpillResponse S1 Spill Detected S2 Evacuate & Isolate Area S1->S2 S3 Don Emergency PPE (Respirator & HazMat Suit) S2->S3 S4 Contain Spill (Inert Absorbent/Sand) S3->S4 S5 Neutralize Residue (Dilute Acetic Acid) S4->S5 S6 Dispose as Hazardous Waste S5->S6

Caption: Step-by-step emergency workflow for containing and neutralizing aniline derivative spills.

First Aid Protocol
  • Skin Contact: Time is critical. Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Crucial: Do not use organic solvents to wash the skin, as this will dissolve the lipid barrier of the epidermis and accelerate systemic absorption [4].

  • Inhalation: Move the victim to fresh air immediately. Administer oxygen if breathing is labored.

  • Medical Intervention: Provide the Safety Data Sheet (SDS) to emergency responders immediately. If clinical cyanosis is observed (indicating >20% MetHb), the standard medical countermeasure is intravenous Methylene Blue (1-2 mg/kg) . Methylene blue acts as an artificial electron donor, utilizing the NADPH pathway to reduce toxic Fe³⁺ methemoglobin back to functional Fe²⁺ hemoglobin [2].

References

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[Link]

  • National Institutes of Health (NIH) - PMC. Recommendations for diagnosis and treatment of methemoglobinemia.[Link]

  • ResearchGate. Occupational Methaemoglobinaemia.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine
© Copyright 2026 BenchChem. All Rights Reserved.